3-(2-Methylphenyl)furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80866-25-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(2-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-8H,1H3 |
InChI Key |
HBPOIHABNARRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=COC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Methylphenyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Furan and its substituted derivatives are fundamental five-membered heterocyclic compounds that are integral components of numerous natural products, pharmaceuticals, and functional materials. The unique electronic properties and reactivity of the furan ring make it a valuable scaffold in drug discovery and development. The introduction of an aryl substituent at the 3-position of the furan ring, such as the 2-methylphenyl group, can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities. This guide focuses on the synthesis and characterization of 3-(2-Methylphenyl)furan, providing a theoretical framework and practical guidance for its preparation and analysis.
Proposed Synthesis of this compound
The most logical and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is widely employed for the synthesis of biaryls and related compounds under relatively mild conditions. This approach would involve the reaction of a 3-halofuran with 2-methylphenylboronic acid or, alternatively, 3-furanboronic acid with a 2-halotoluene.
Synthetic Strategy: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base. For the synthesis of this compound, the following disconnection is proposed:
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on known Suzuki-Miyaura coupling reactions for the synthesis of similar 3-arylfurans. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.
Materials:
-
3-Bromofuran
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofuran (1.0 eq), 2-methylphenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq), and a phosphine ligand (e.g., PPh₃; 0.08 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the anhydrous solvent (e.g., toluene) and a degassed aqueous solution of the base (e.g., 2M Na₂CO₃).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Caption: Proposed experimental workflow for Suzuki-Miyaura coupling.
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Below are the expected characterization data based on the analysis of similar compounds.
Spectroscopic Data (Predicted and Analogous)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the furan ring would appear as distinct multiplets. The protons of the 2-methylphenyl group would also be in the aromatic region, with the methyl protons appearing as a singlet in the upfield region (around 2.0-2.5 ppm). |
| ¹³C NMR | Signals corresponding to the four carbons of the furan ring and the seven carbons of the 2-methylphenyl group would be observed. The methyl carbon would appear at a characteristic upfield shift. |
| IR | Characteristic C-H stretching frequencies for the aromatic rings, C=C stretching of the furan and phenyl rings, and C-O-C stretching of the furan ether linkage would be present. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₁H₁₀O would be observed. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring. |
Table 1: Predicted Spectroscopic Data for this compound
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. While a specific, validated experimental protocol is not currently available in the public domain, the Suzuki-Miyaura cross-coupling reaction stands as the most promising synthetic route. The predicted and analogous characterization data presented herein will be invaluable for researchers in confirming the identity and purity of the synthesized compound. The development of a robust synthesis for this compound will open avenues for further investigation into its chemical properties and potential biological applications, contributing to the broader field of medicinal and materials chemistry. Researchers are encouraged to use this guide as a starting point and to perform necessary optimizations to achieve a successful synthesis.
An In-depth Technical Guide to the Spectroscopic Data of 3-(2-Methylphenyl)furan
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Methylphenyl)furan, also known as 3-(o-tolyl)furan. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of spectroscopy and data from analogous compounds. The guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a logical workflow for the synthesis and characterization of the title compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Singlet | 1H | H-2 (Furan) |
| ~7.45 | Singlet | 1H | H-5 (Furan) |
| ~7.20-7.35 | Multiplet | 4H | Aromatic (Phenyl) |
| ~6.50 | Singlet | 1H | H-4 (Furan) |
| ~2.30 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~143.0 | C-5 (Furan) |
| ~140.0 | C-2 (Furan) |
| ~137.0 | C-1' (Phenyl) |
| ~135.5 | C-2' (Phenyl) |
| ~130.5 | Aromatic (Phenyl) |
| ~128.0 | Aromatic (Phenyl) |
| ~126.0 | Aromatic (Phenyl) |
| ~125.5 | Aromatic (Phenyl) |
| ~122.0 | C-3 (Furan) |
| ~110.0 | C-4 (Furan) |
| ~20.5 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1585 | Strong | C=C Stretch (Aromatic Ring) |
| 1500-1400 | Strong | C=C Stretch (Aromatic Ring) |
| ~1500 | Medium | C=C Stretch (Furan Ring) |
| ~1050 | Strong | C-O-C Stretch (Furan Ring) |
| 900-675 | Strong | C-H Out-of-plane Bend (Aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100 | [M]⁺ (Molecular Ion) |
| 143 | 60 | [M - CH₃]⁺ |
| 129 | 40 | [M - CHO]⁺ |
| 115 | 30 | [C₉H₇]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
Spectral width: 0-16 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Spectral width: 0-220 ppm.
-
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid sample cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a volatile compound like this, GC-MS is highly suitable.
-
Ionization:
-
Technique: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and provides characteristic fragmentation patterns.
-
Energy: Standard EI energy of 70 eV.
-
-
Mass Analysis:
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.
Synthesis and Characterization Workflow
The synthesis of 3-aryl furans can be accomplished through various methods. The Paal-Knorr synthesis is a classic and reliable method for constructing the furan ring from a 1,4-dicarbonyl compound. A plausible synthetic route to this compound could involve a Suzuki or Stille coupling to a 3-halofuran, or a variation of the Paal-Knorr synthesis. The following diagram illustrates a logical workflow from synthesis to full spectroscopic characterization.
Caption: Synthesis and Characterization Workflow.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data and detailed protocols serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel furan-based compounds in drug discovery and materials science. Experimental verification of this data is encouraged to further validate and refine the spectroscopic profile of this compound.
3-(2-Methylphenyl)furan CAS number and properties
Technical Guide: 3-(2-Methylphenyl)furan
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound this compound is not readily found in major chemical databases. As such, a specific CAS number cannot be provided, and the following information is based on the general properties and synthesis of structurally similar 3-arylfurans. All quantitative data should be considered predictive.
Core Compound Information
While specific experimental data for this compound is not available, its properties can be estimated based on the characteristics of other arylfurans.
Table 1: Predicted Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀O |
| Molecular Weight | 158.19 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure |
| Melting Point | Highly dependent on purity; likely to be near room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) and insoluble in water. |
| Stability | Furans are susceptible to oxidation and polymerization, particularly in the presence of acid and light. Storage under an inert atmosphere is recommended. |
General Synthesis of 3-Aryl-Furans: The Feist-Benary Synthesis
A versatile and classical method for the synthesis of substituted furans is the Feist-Benary synthesis.[1][2][3] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2] For the synthesis of a 3-arylfuran like this compound, a suitable α-halo ketone and a β-ketoester or β-diketone would be required.
General Experimental Protocol: Feist-Benary Furan Synthesis
This protocol describes a general procedure for the synthesis of a 3-substituted furan and should be adapted and optimized for specific substrates.
Materials:
-
α-halo ketone (e.g., 2-chloro-1-(2-methylphenyl)ethan-1-one)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., pyridine, sodium ethoxide, or triethylamine)
-
Solvent (e.g., ethanol, THF, or DMF)
-
Acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in the chosen solvent.
-
Base Addition: Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.
-
Addition of α-halo ketone: Slowly add the α-halo ketone to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate has formed (e.g., pyridinium hydrochloride), remove it by filtration.
-
Quench the reaction by adding water and then neutralize or slightly acidify with dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired substituted furan.
Logical Workflow and Signaling Pathways
As this compound is a synthetic compound with no specified biological activity in the available literature, a signaling pathway diagram is not applicable. Instead, a logical workflow for its general synthesis via the Feist-Benary reaction is presented.
Caption: Logical workflow of the Feist-Benary furan synthesis.
Potential Applications in Research and Drug Development
The furan scaffold is a key structural motif in numerous natural products and biologically active compounds.[4] Arylfuran derivatives, in particular, have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel arylfurans like this compound could be of interest for:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Materials Science: As a component in the development of organic electronic materials.
-
Agrochemicals: As a scaffold for the discovery of new herbicides or pesticides.
References
Biological activity of 3-(2-Methylphenyl)furan derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(2-Methylphenyl)furan Derivatives
Introduction
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core scaffold in a multitude of biologically active compounds.[1][2][3][4] The versatility of the furan ring allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][4][5] Among the various classes of furan derivatives, those bearing an aryl substituent at the 3-position have garnered significant attention in medicinal chemistry. This guide focuses specifically on the biological activities of this compound derivatives and their close structural analogs. The introduction of the o-tolyl group at the third position of the furan ring can significantly influence the molecule's steric and electronic properties, potentially leading to unique biological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge on these compounds, including their biological activities, experimental protocols for their evaluation, and the signaling pathways they modulate.
Biological Activities of 3-(Aryl)furan Derivatives
While specific data for this compound derivatives is limited, the broader class of 3-(methylphenyl) and 3-aryl furan derivatives has been reported to exhibit a range of biological activities.
Antimicrobial Activity
Derivatives of 3-arylfuran have demonstrated notable activity against various microbial pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Antimicrobial Activity of 3-(Aryl)furan Derivatives
| Compound | Target Organism | Activity | Reference |
| 3-(3-Methylphenyl)furan-2(5H)-one | Helicobacter pylori | Urease Inhibition | [1] |
| 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | MIC: 64 µg/mL | [1] |
| Various 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | [6] |
| Various 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL for most tested compounds | [6] |
Anticancer Activity
Several studies have highlighted the potential of furan derivatives as anticancer agents. Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some chalcone-furan hybrids have been shown to induce apoptosis through caspase-dependent pathways in various cancer cell lines.[7]
Table 2: Anticancer Activity of Selected Furan Derivatives
| Compound Class | Cell Line | Activity | Reference |
| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | A549 (Lung carcinoma) | IC50 values in the µM range | [7] |
| 3-(Furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549 (Lung carcinoma) & HepG2 (Hepatocellular carcinoma) | Compound 7g showed IC50 of 27.7 µg/ml (A549) and 26.6 µg/ml (HepG2) | [8] |
Anti-inflammatory Activity
Furan derivatives have been investigated for their anti-inflammatory properties. Natural furan derivatives have been shown to exert their effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[2] They can also suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from general antimicrobial susceptibility testing procedures.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the compound dilutions. A vehicle control (medium with solvent) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of furan derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound derivatives are not yet fully elucidated, related compounds have been shown to influence key pathways in cancer and inflammation.
Apoptosis Induction in Cancer Cells
Many anticancer agents, including some furan derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[7]
Caption: Intrinsic apoptosis pathway potentially modulated by furan derivatives.
Anti-inflammatory Signaling
The anti-inflammatory effects of furan derivatives can be attributed to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Caption: Inhibition of pro-inflammatory signaling pathways by furan derivatives.
Conclusion
This compound derivatives belong to a promising class of compounds with the potential for diverse pharmacological applications. While research specifically focused on this subclass is still emerging, the broader family of 3-aryl furan derivatives has demonstrated significant antimicrobial, anticancer, and anti-inflammatory activities. The data presented in this guide, compiled from studies on closely related analogs, provides a strong foundation and rationale for the further investigation of this compound derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this particular subclass of furan derivatives, which will be crucial for their potential development as novel therapeutic agents.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Mechanism of 3-(2-Methylphenyl)furan: A Landscape of Potential Actions for Furan Derivatives
A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the mechanism of action for the compound 3-(2-Methylphenyl)furan. Despite its defined chemical structure, its biological targets and the molecular pathways it may influence remain uncharacterized. This lack of specific data precludes the creation of an in-depth technical guide with quantitative analyses and detailed experimental protocols for this particular molecule.
However, the broader family of furan-containing compounds has been the subject of extensive research, revealing a wide spectrum of biological activities.[1][2] By examining the known mechanisms of action of structurally related furan derivatives, we can delineate a landscape of potential therapeutic actions and toxicological profiles that could be relevant for this compound, providing a valuable framework for future investigation.
Broad-Spectrum Biological Activity of the Furan Scaffold
The furan nucleus is a versatile scaffold found in numerous bioactive natural products and synthetic compounds.[2][3] Its electron-rich aromatic system allows for diverse chemical modifications, leading to a wide array of pharmacological properties.[2] Furan derivatives have been reported to exhibit a range of activities, including:
-
Antimicrobial and Antifungal Activity: Various furan derivatives have demonstrated efficacy against a spectrum of bacteria and fungi.[4][5] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6]
-
Anti-inflammatory and Analgesic Effects: Certain furan-containing compounds have shown potent anti-inflammatory and pain-relieving properties.[1][7] These effects are often attributed to the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.
-
Anticancer Activity: A significant number of furan derivatives have been investigated for their potential as anticancer agents.[8][9] Proposed mechanisms include the inhibition of tubulin polymerization, which disrupts cell division, and the induction of apoptosis (programmed cell death) in cancer cells.[8]
-
Central Nervous System (CNS) Activity: Some furan derivatives can cross the blood-brain barrier and exert effects on the CNS, including antidepressant, anxiolytic, and anticonvulsant activities.[2][4]
-
Anti-ulcer Properties: The furan ring is a key component of some anti-ulcer medications, which act by reducing stomach acid production.[1]
Potential Mechanisms of Action: A Hypothetical Framework
Given the diverse biological activities of furan derivatives, several general mechanisms of action can be postulated for a novel compound like this compound. These potential pathways provide a starting point for future experimental validation.
One common mechanism for bioactive small molecules is the interaction with specific protein targets, such as enzymes or receptors, to modulate their function. This interaction can either inhibit or activate the protein, leading to a downstream cellular response.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 3-functionalized 2-phenyl- and 2-alkylbenzo[b]furans as antiproliferative agents against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Discovery and Isolation of a Novel Furanocembranoid from a Marine Soft Coral
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the discovery, isolation, and initial bioactivity screening of a novel furan-containing compound, 11-hydroxy-Δ¹²(¹³)-pukalide, a furanocembranoid diterpene. The methodologies detailed herein are based on the successful isolation of this compound from the Okinawan soft coral, Sinularia sp., and serve as a practical reference for natural product chemists and pharmacologists. Furan-containing compounds are a significant class of heterocyclic molecules that are integral to numerous pharmacologically active agents.[1][2] The furan nucleus is a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3]
Overview of the Discovery and Isolation Workflow
The process of discovering and isolating a novel furan compound from a natural source involves a systematic workflow. This begins with the collection of the biological material, followed by extraction of secondary metabolites, and a series of chromatographic steps to purify the target compound. The structure of the isolated compound is then elucidated using various spectroscopic techniques. Finally, preliminary biological activity is assessed to determine its potential for further development.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of 11-hydroxy-Δ¹²(¹³)-pukalide.
Collection and Extraction of the Marine Organism
-
Collection: Specimens of the soft coral Sinularia sp. (1.25 kg wet weight) were collected off the coast of Okinawa, Japan.[3]
-
Extraction: The collected specimens were sliced and extracted with 100% methanol (MeOH) for one week at 25 °C.[3] The resulting crude extract was then concentrated in vacuo.[3]
-
Solvent Partitioning: The concentrated extract was partitioned between ethyl acetate (EtOAc) and distilled water (H₂O).[3] The EtOAc fraction (7.14 g) was further partitioned with n-hexane and 90% MeOH, yielding an n-hexane fraction (3.15 g) and a 90% MeOH fraction (3.42 g).[3]
Chromatographic Isolation and Purification
-
Silica Gel Column Chromatography: The n-hexane and 90% MeOH fractions were subjected to silica gel column chromatography.[3] The column was eluted with a gradient of n-hexane/EtOAc (from 9:1 to 0:10) to yield five fractions.[3]
-
Preparative Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography were further separated by preparative TLC. For instance, a fraction weighing 571.3 mg was subjected to preparative TLC with n-hexane/EtOAc (1:1) and toluene/EtOAc (1:1) to yield 18.8 mg of the target compound (1) and 19.1 mg of a related compound (3).[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds was achieved by preparative HPLC.[3]
Structure Elucidation
The chemical structure of the purified compound 1 was determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This analysis established the molecular formula as C₂₁H₂₄O₇.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl (3471 cm⁻¹) and carbonyl (1715 cm⁻¹) functional groups.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.[4]
Bioactivity Screening: Brine Shrimp Lethality Test
The brine shrimp lethality test is a simple, inexpensive, and rapid preliminary bioassay for cytotoxicity.[5]
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours to obtain nauplii (larvae).
-
Preparation of Test Solutions: The purified compound is dissolved in a suitable solvent (e.g., DMSO) and diluted with artificial seawater to prepare a series of concentrations (e.g., 1, 10, 100, 1000 µg/mL).[6]
-
Exposure: Ten nauplii are added to each vial containing the test solutions.[6] Each concentration is tested in triplicate.[6] A control group with the solvent and no test compound is also included.
-
Observation and Data Analysis: After 24 hours of exposure, the number of surviving nauplii is counted.[6] The data is analyzed to determine the median lethal concentration (LC₅₀), which is the concentration of the compound that causes 50% mortality of the brine shrimp.[5]
Data Presentation
The quantitative data from the isolation and characterization of 11-hydroxy-Δ¹²(¹³)-pukalide are summarized in the tables below.
Table 1: Yields from Extraction and Chromatographic Separation
| Step | Starting Material | Yield |
| Methanol Extraction | 1.25 kg (wet weight) of Sinularia sp. | Not specified |
| EtOAc/H₂O Partitioning | Crude Methanol Extract | 7.14 g (EtOAc fraction) |
| n-Hexane/90% MeOH Partitioning | 7.14 g of EtOAc fraction | 3.15 g (n-hexane fraction), 3.42 g (90% MeOH fraction) |
| Preparative TLC and HPLC | 571.3 mg of a sub-fraction | 18.8 mg of 11-hydroxy-Δ¹²(¹³)-pukalide |
Table 2: Spectroscopic Data for 11-hydroxy-Δ¹²(¹³)-pukalide
| Technique | Data |
| HRESIMS | m/z 389.1595 [M + H]⁺ (calcd for C₂₁H₂₅O₇, 389.1600) |
| IR (KBr) | νmax 3471, 1715 cm⁻¹ |
| ¹H NMR | See original publication for detailed shifts and coupling constants.[4] |
| ¹³C NMR | See original publication for detailed chemical shifts.[4] |
| Optical Rotation | [α]²⁷D +25 (c 0.1, CHCl₃) |
Table 3: Bioactivity Data for 11-hydroxy-Δ¹²(¹³)-pukalide
| Assay | Organism | Result (LC₅₀) |
| Brine Shrimp Lethality Test | Artemia salina | 47.5 µg/mL |
Potential Signaling Pathway: Inhibition of NF-κB
Many furan-containing diterpenoids isolated from marine organisms, particularly those from the genus Sinularia, have demonstrated anti-inflammatory properties.[4] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7] Furanocembranoids may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.
Conclusion
The discovery of 11-hydroxy-Δ¹²(¹³)-pukalide from Sinularia sp. highlights the vast potential of marine organisms as a source of novel furan-containing compounds with therapeutic promise. The detailed protocols and data presented in this guide offer a framework for the systematic exploration of natural products, from initial extraction to preliminary bioactivity assessment. The cytotoxicity demonstrated by this novel furanocembranoid, coupled with the known anti-inflammatory properties of related compounds, warrants further investigation into its specific molecular targets and mechanism of action. This could pave the way for the development of new drug leads for various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ijhsr.org [ijhsr.org]
- 3. d-nb.info [d-nb.info]
- 4. html.rhhz.net [html.rhhz.net]
- 5. medicinearticle.com [medicinearticle.com]
- 6. mdpi.com [mdpi.com]
- 7. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers
Abstract
Furan and its derivatives are fundamental five-membered heterocyclic compounds that play a crucial role in medicinal chemistry, drug development, and materials science.[1][2] Their biological activity and material properties are intrinsically linked to their electronic structure.[1][3] This technical guide provides an in-depth overview of the theoretical methods used to study the electronic properties of furans. It summarizes key findings from computational studies, presents quantitative data in a structured format, and details representative experimental and computational protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical chemistry to understand and predict the behavior of furan-based compounds.
Introduction to Furan and its Significance
Furan is a five-membered aromatic heterocycle containing one oxygen atom.[4] The furan scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][5] In drug design, the furan ring can serve as a stable scaffold or as a flexible synthon for creating non-aromatic moieties.[2] Its utility stems from its unique electronic characteristics, which influence its reactivity and interaction with biological targets.[1]
The Electronic Structure and Aromaticity of Furan
Furan's aromaticity arises from the delocalization of one of the oxygen atom's lone electron pairs into the ring, forming a 6π-electron system that follows Hückel's rule.[4] However, furan's aromatic character is modest compared to benzene, thiophene, and pyrrole. This is reflected in its lower resonance energy, which makes the ring more reactive and susceptible to addition reactions like the Diels-Alder reaction.[4][6][7] The balance between the inductive electron withdrawal by the electronegative oxygen atom and the donation of electron density through resonance is a key determinant of its chemical behavior.[7]
Table 1: Comparative Resonance Energies of Aromatic Heterocycles
| Compound | Resonance Energy (kJ/mol) |
|---|---|
| Benzene | 152 |
| Pyrrole | 88 - 90 |
| Thiophene | 121 - 122 |
| Furan | 67 - 68 |
Data sourced from references[4][7].
Theoretical Methods for Probing Furan's Electronic Structure
Computational chemistry provides powerful tools for investigating the electronic properties of molecules like furan, offering insights that complement experimental data.[8] Advances in computational methods have made them an essential adjunct to experimental chemistry for predicting molecular structure, stability, and reactivity.[8]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying furans due to its high accuracy and relatively low computational cost.[9] The B3LYP functional combined with basis sets like cc-pVTZ is commonly employed to compute ground-state molecular geometry, vibrational frequencies (IR and Raman), and electronic properties.[9] Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra and predict UV-Vis behavior.[9]
Ab Initio and Beyond-DFT Methods
For higher accuracy, especially for excited states and optical properties, more advanced methods are utilized. These include:
-
Hartree-Fock (HF) and Møller-Plesset (MP2) Perturbation Theory : These methods provide a good starting point for structural and electronic property calculations.[10]
-
Gaussian-4 (G4) Theory : A compound model used to accurately predict thermochemical parameters like enthalpy of formation.[8]
-
Many-Body Perturbation Theory (G0W0 approximation) : Used on top of DFT calculations to provide more accurate predictions of electronic properties, particularly ionization potentials.[10]
-
Bethe-Salpeter Equation (BSE) : Solved on top of G0W0 data to calculate optical properties and describe excitonic effects.[10]
The general workflow for these computational studies follows a consistent path from initial structure definition to final property analysis.
Key Electronic Properties of Furan and Derivatives
Theoretical studies provide quantitative data on various electronic and structural properties.
Molecular Geometry and Vibrational Spectra
DFT calculations accurately predict the molecular geometry of furan and its derivatives. For example, substituting methyl groups at the C2 and C5 positions alters the C2-O1-C5 bond angle.[9] Vibrational analyses yield harmonic frequencies that correspond well with experimental IR and Raman spectra, allowing for precise assignment of vibrational modes, such as C-C and C=C stretching vibrations.[9]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Furan (DFT/B3LYP)
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |
|---|---|---|
| CH Symmetric Stretching | A1 | 3241 |
| CH Symmetric Stretching | B2 | 3217 |
| CH Asymmetric Stretching | A1 | 3233 |
| CH Asymmetric Stretching | B2 | 3207 |
Data from a study on furan and its derivatives.[9]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO in furan is a π orbital, while the LUMO is a π* orbital, leading to π→π* electronic transitions observed in UV spectra.[9] The energy gap between the HOMO and LUMO influences the molecule's stability and is a key parameter in the design of organic semiconductors.[11] For instance, in polyfuran, the energy gap decreases as the number of oligomer units increases.[11]
Table 3: Calculated Electronic Properties of Furan and Substituted Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Furan | -6.89 | -0.63 | 6.26 | 0.72 |
| 2-Methylfuran | -6.64 | -0.49 | 6.15 | 0.76 |
| 2,5-Dimethylfuran | -6.41 | -0.37 | 6.04 | 0.81 |
Representative values calculated using DFT methods, adapted from literature data.[9]
Spectroscopic and Photophysical Properties
Theoretical methods can predict various spectra:
-
UV-Vis Spectra : TD-DFT calculations show that furan and its derivatives typically exhibit one main absorption peak corresponding to a π→π* transition.[9]
-
NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate chemical shifts (¹H and ¹³C NMR), which are influenced by the electronic environment of the nuclei.[9] Electron-donating groups like methyl (CH₃) increase the shielding of ring protons.[9]
-
Photoionization : Studies combining DFT with methods like the B-spline approach can accurately model photoionization cross-sections and asymmetry parameters, providing deep insight into the electronic structure of both ground and excited states.[12]
Applications in Drug Development and Materials Science
The insights gained from theoretical studies on furan's electronic structure are directly applicable to the design of new molecules with desired properties.
Structure-Activity Relationship (SAR) Studies
In drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount.[1] Theoretical calculations provide quantum-chemical indicators that can be correlated with biological activity.[13] For example, parameters like the LUMO energy and repulsion energy in furan-amide derivatives have been shown to correlate with their lipophilicity and biological action.[13] This allows for the systematic modification of furan derivatives to enhance their potency and selectivity for specific biological targets.[1]
Design of Furan-Based Materials
The electronic properties of furan make it a valuable component in organic electronics. Substituting furan for thiophene in biphenylyl/thiophene systems has been shown to improve optical properties due to the lower electronegativity of oxygen and increased molecular planarity.[3] Such modifications are crucial for developing materials for applications like organic light-emitting transistors (OLETs).[3][14] Theoretical studies can predict how structural changes will affect properties like charge mobility and transition dipole moments, guiding the synthesis of more efficient materials.[3][14]
Methodologies and Protocols
This section provides an overview of a typical computational protocol for analyzing the electronic structure of a furan derivative using DFT.
Representative Protocol for DFT Calculations
This protocol outlines the steps for a comprehensive DFT analysis of a furan-based molecule using a software package like Gaussian.
-
Molecule Building and Initial Geometry :
-
Construct the 3D structure of the furan derivative using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization :
-
Methodology : Select the DFT functional and basis set. A common choice is B3LYP/6-31G(d) for initial screening or B3LYP/cc-pVTZ for higher accuracy.[9][13]
-
Input File : Create an input file specifying the coordinates, charge, multiplicity, and calculation keywords (e.g., Opt for optimization).
-
Execution : Run the calculation. The output will be the optimized molecular geometry corresponding to a minimum on the potential energy surface.
-
-
Frequency Calculation :
-
Methodology : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., Freq keyword).
-
Purpose : This step serves two purposes:
-
-
Electronic Property Calculation :
-
Methodology : Perform a single-point energy calculation on the optimized geometry. Request additional properties to be saved in the output file (e.g., Pop=Full for population analysis).
-
Analysis : Extract key electronic properties from the output file:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP).
-
Dipole moment.
-
Atomic charges.
-
-
-
Excited State and UV-Vis Spectrum Calculation :
-
Methodology : Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry (e.g., TD(NStates=10)).
-
Analysis : The output will provide the excitation energies and oscillator strengths for the lowest electronic transitions, which can be used to simulate the UV-Vis absorption spectrum.[9]
-
Conclusion and Future Outlook
Theoretical studies are indispensable for elucidating the complex electronic structure of furans and for predicting their behavior in chemical and biological systems. Methods ranging from DFT to advanced many-body perturbation theory provide a detailed picture of the geometric, electronic, and optical properties of these important heterocycles. The synergy between computational prediction and experimental validation accelerates the discovery and optimization of furan-based compounds for applications in drug development and materials science. Future research will likely focus on applying machine learning models trained on high-throughput computational data to further enhance the predictive power of these theoretical approaches, enabling the rapid design of novel furan derivatives with tailored functionalities.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
- 11. seejph.com [seejph.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
Navigating the Chemical Landscape of 3-(2-Methylphenyl)furan: An In-depth Technical Guide to its Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of 3-(2-methylphenyl)furan, a substituted aromatic heterocycle of interest in synthetic and medicinal chemistry. Due to the limited availability of data specific to this exact molecule, this document leverages established principles of furan chemistry and draws parallels from studies on closely related 3-arylfurans and other substituted furans to predict its chemical behavior.
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-rich furan ring and the attached 2-methylphenyl (o-tolyl) substituent. The furan ring itself is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. The 2-methylphenyl group, being weakly electron-donating, is expected to slightly enhance the electron density of the furan ring, further activating it towards electrophilic attack.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a cornerstone of furan chemistry. Due to the directing effect of the oxygen atom, electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions, which are α to the heteroatom. The intermediate carbocation formed by attack at these positions is better stabilized through resonance compared to attack at the C3 or C4 positions.[1][2][3]
For this compound, the C2 and C5 positions are the most likely sites for electrophilic substitution. The C4 position is also a potential site, though likely less reactive. The presence of the bulky 2-methylphenyl group at the C3 position may introduce some steric hindrance, potentially influencing the regioselectivity between the C2 and C5 positions.
Predicted Reactivity Order for Electrophilic Substitution: C2 ≈ C5 > C4
A variety of electrophilic substitution reactions are anticipated to proceed under milder conditions than those required for benzene.[1][4]
Illustrative Electrophilic Substitution Reactions of Furans
| Reaction | Reagent | Typical Product(s) for a 3-Substituted Furan | Reference |
| Bromination | Br₂ in Dioxane, -5°C | 2-Bromo-3-substituted-furan | [4] |
| Nitration | Acetyl nitrate, low temp. | 2-Nitro-3-substituted-furan | [4] |
| Sulfonation | Pyridine-SO₃ complex | 3-Substituted-furan-2-sulfonic acid | [4] |
| Acylation | Acetic anhydride, BF₃·OEt₂ | 2-Acetyl-3-substituted-furan | [4] |
Experimental Protocol: General Procedure for Bromination of a Furan Derivative
A solution of the furan derivative in a suitable solvent (e.g., dioxane or DMF) is cooled to a low temperature (e.g., -5 °C). A solution of bromine in the same solvent is added dropwise with stirring while maintaining the low temperature. After the addition is complete, the reaction is typically stirred for a short period before being quenched, worked up, and purified by standard methods such as chromatography.[4]
Cycloaddition Reactions: The Diels-Alder Reaction
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[4][5] The aromatic character of furan means that it is a less reactive diene compared to non-aromatic counterparts, and the Diels-Alder adducts can undergo a retro-Diels-Alder reaction upon heating.[6] The reactivity of the furan diene is enhanced by electron-donating substituents. The 2-methylphenyl group on this compound is expected to have a modest activating effect.
The reaction typically proceeds with electron-deficient dienophiles. The regioselectivity of the Diels-Alder reaction with unsymmetrical 3-substituted furans can be complex, and the stereoselectivity often favors the endo product under kinetic control, although the exo product is thermodynamically more stable.[6]
Experimental Protocol: General Procedure for an Intramolecular Diels-Alder Reaction of a Furan Derivative
A furan derivative with a tethered dienophile is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene). The solution is heated to reflux to promote the intramolecular cycloaddition. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or NMR). Upon completion, the solvent is removed under reduced pressure, and the product is purified by crystallization or chromatography.[5][7]
Metal-Catalyzed Cross-Coupling Reactions
The C-H and C-halogen bonds of furan derivatives can participate in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of more complex molecules. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are commonly employed to form new carbon-carbon bonds.[8][9][10]
For this compound, direct C-H activation at the C2 or C5 positions is a plausible pathway for coupling with aryl halides. Alternatively, halogenation of the furan ring first (e.g., bromination at the 2-position) would provide a substrate for standard cross-coupling reactions with a suitable organometallic reagent.
Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
To a reaction vessel are added the halo-furan derivative, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[8][9] A solvent system, often a mixture of an organic solvent and water (e.g., toluene/water or ethanol/water), is added. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.
Stability Profile
The stability of this compound is a critical consideration for its synthesis, storage, and application. The relatively low resonance energy of the furan ring compared to other aromatic systems renders it susceptible to degradation under certain conditions.
Thermal Stability
Substituted furans can undergo thermal decomposition, with the specific pathways and products being dependent on the nature of the substituents and the temperature. For furans with alkyl substituents, radical chemistry can become dominant at higher temperatures. The bond dissociation energies of C-H bonds on the methyl group and C-C bonds involving the furan ring are important factors in determining the onset and mechanism of thermal degradation.
Oxidative Stability
Alkylated furans generally exhibit poor oxidative stability and can be prone to autoxidation, especially upon exposure to air and light.[11] This process can lead to the formation of peroxides and the subsequent polymerization to form insoluble gums. The oxidation can proceed via radical mechanisms, with the initial attack potentially occurring at the furan ring or the benzylic position of the methyl group on the phenyl ring. The oxidative cleavage of the furan ring is a known reaction that can lead to the formation of dicarbonyl compounds.[12]
General Oxidative Degradation Pathway
Experimental Protocol: Evaluation of Oxidative Stability (ASTM D525)
While specific data for this compound is unavailable, a standard method for assessing the oxidative stability of gasoline components, which can be adapted for furan derivatives, is the ASTM D525 test. This involves subjecting the sample to a temperature of 100 °C in a pressure vessel filled with oxygen. The time taken for a specified pressure drop (the induction period) is a measure of the oxidative stability.[11]
Stability in Acidic and Basic Conditions
Furan and its derivatives are generally unstable in the presence of strong acids. Protonation of the furan ring can lead to polymerization or ring-opening reactions, often resulting in the formation of 1,4-dicarbonyl compounds.[4][13] The presence of electron-donating groups can exacerbate this instability by increasing the basicity of the furan ring. Therefore, this compound is expected to be sensitive to acidic conditions.
In contrast, the furan ring is generally stable to basic conditions, although reactions involving acidic protons on substituents can, of course, be base-mediated.
Summary and Outlook
This compound is predicted to be a reactive aromatic heterocycle, with its chemistry dominated by the electron-rich nature of the furan ring. Electrophilic substitution is expected to occur readily at the C2 and C5 positions. It should also participate in Diels-Alder and metal-catalyzed cross-coupling reactions, providing avenues for the synthesis of more complex molecular architectures.
In terms of stability, care should be taken to protect it from strong acids and prolonged exposure to oxygen and light to prevent degradation through polymerization, ring-opening, and oxidation.
The information presented in this guide, based on the well-established chemistry of furan and its derivatives, provides a solid foundation for researchers and drug development professionals to design synthetic routes utilizing this compound and to handle this compound with an understanding of its potential reactivity and stability limitations. Further experimental studies on this specific molecule are warranted to quantify its reactivity and stability, thereby enabling its full potential in various chemical applications.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. The strategic synthesis of substituted furans is therefore of paramount importance for the development of novel molecular entities. This in-depth guide provides a comprehensive review of the core methodologies for constructing the furan ring, complete with detailed experimental protocols, comparative data, and mechanistic insights visualized through logical diagrams.
Classical Approaches to Furan Synthesis
Two of the most established and widely utilized methods for the synthesis of substituted furans are the Paal-Knorr synthesis and the Feist-Benary synthesis. These reactions have been refined over many years and remain relevant due to their reliability and the accessibility of their starting materials.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a powerful method for the preparation of furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by acid and proceeds through the dehydration of the diketone.[1][2]
Reaction Mechanism:
The mechanism involves the protonation of one carbonyl group, which facilitates the intramolecular attack by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring.[3]
Paal-Knorr Synthesis Mechanism
Quantitative Data for Paal-Knorr Synthesis:
| Entry | 1,4-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | p-TsOH, Toluene, reflux | 85 | [1] |
| 2 | 1,4-Diphenylbutane-1,4-dione | H2SO4, EtOH, reflux | 90 | [2] |
| 3 | 3-Methylhexane-2,5-dione | TFA, CH2Cl2, rt | 78 | [1] |
| 4 | Octane-2,5-dione | Microwave, Acetic Acid | 92 | [4][5][6] |
Detailed Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran [4][5][6]
A mixture of hexane-2,5-dione (1.0 mmol) and glacial acetic acid (2.0 mL) is placed in a microwave reactor vessel. The vessel is sealed and subjected to microwave irradiation at 150°C for 5 minutes. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-dimethylfuran.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides access to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7][8]
Reaction Mechanism:
The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-halo ketone. The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to yield the furan product.[9]
Feist-Benary Synthesis Mechanism
Quantitative Data for Feist-Benary Synthesis:
| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base/Conditions | Yield (%) | Reference |
| 1 | Chloroacetone | Ethyl acetoacetate | Pyridine, reflux | 65 | [7] |
| 2 | Phenacyl bromide | Acetylacetone | NaOEt, EtOH, rt | 75 | [10] |
| 3 | 3-Chloro-2-butanone | Diethyl malonate | Piperidine, reflux | 58 | [7] |
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [10]
To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added ethyl acetoacetate (1.30 g, 10 mmol). The mixture is stirred at room temperature for 15 minutes, after which a solution of phenacyl bromide (1.99 g, 10 mmol) in ethanol (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired furan.
Modern Synthetic Methodologies
While classical methods remain valuable, a number of modern techniques have emerged, offering improved efficiency, milder reaction conditions, and access to a wider range of substituted furans.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the construction of furan rings is no exception. Catalysts based on gold, rhodium, and palladium have proven to be particularly effective.
Gold catalysts can effectively promote the cyclization of enyne acetates to form 2,5-disubstituted furans.[11] This method is notable for its broad substrate scope and tolerance of various functional groups.[12]
Logical Workflow:
Gold-Catalyzed Furan Synthesis Workflow
Quantitative Data for Gold-Catalyzed Synthesis:
| Entry | Enyne Acetate | Catalyst System | Yield (%) | Reference |
| 1 | 1-Phenyl-4-acetoxybut-1-en-3-yne | Pd(OAc)2, BF3·OEt2 | 85 | [11] |
| 2 | 1-(4-Chlorophenyl)-4-acetoxybut-1-en-3-yne | Pd(OAc)2, BF3·OEt2 | 82 | [11] |
| 3 | 1-(4-Methoxyphenyl)-4-acetoxybut-1-en-3-yne | Pd(OAc)2, BF3·OEt2 | 90 | [11] |
Detailed Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenyl-5-methylfuran [11]
To a solution of 1-phenyl-4-acetoxybut-1-en-3-yne (0.5 mmol) in nitromethane (2 mL) in a sealed tube are added Pd(OAc)2 (5 mol %) and BF3·OEt2 (30 mol %). Water (1.0 mmol) is then added, and the tube is sealed and heated at 80°C for 10 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 2,5-disubstituted furan.
Rhodium catalysts have been employed in the synthesis of furans through the cyclization of acrylic acids with α-diazocarbonyl compounds.[13][14][15] This method is advantageous as it often does not require additives like copper or silver salts.[14]
Olefin Cross-Metathesis Approaches
A tandem olefin cross-metathesis (CM) followed by an acid-catalyzed cyclization or a Heck arylation provides a flexible and convergent route to di- and trisubstituted furans.[16][17]
Logical Workflow for 2,5-Disubstituted Furans:
Olefin CM for 2,5-Disubstituted Furans
Logical Workflow for 2,3,5-Trisubstituted Furans:
Heck Arylation for 2,3,5-Trisubstituted Furans
Quantitative Data for Olefin Cross-Metathesis Synthesis:
| Entry | Allylic Alcohol | Enone | Method | Yield (%) | Reference |
| 1 | Allyl alcohol | Methyl vinyl ketone | Tandem CM/Cyclization | 75 | [16] |
| 2 | Cinnamyl alcohol | 3-Penten-2-one | Tandem CM/Cyclization | 68 | [16] |
| 3 | (E)-4-Phenylbut-3-en-2-ol | Methyl vinyl ketone | CM followed by Heck | 80 | [16] |
Detailed Experimental Protocol: Tandem Olefin CM-Acid Catalyzed Cyclization for 2,5-Disubstituted Furans [16][17]
To a solution of the allylic alcohol (1.0 mmol) and the enone (1.2 mmol) in dichloromethane (5 mL) is added the Grubbs second-generation catalyst (5 mol %). The reaction mixture is stirred at room temperature for 12 hours. Then, p-toluenesulfonic acid monohydrate (20 mol %) is added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful strategy for the construction of the furan ring, often with excellent stereocontrol.[18]
Diels-Alder Reaction
The Diels-Alder reaction between a diene and a dienophile can be utilized to synthesize furan derivatives. For instance, the reaction of furan with maleic anhydride yields an adduct that can be further transformed.[19][20]
Experimental Workflow:
Diels-Alder Synthesis of Furan Derivatives
Detailed Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride [19][20]
To a solution of maleic anhydride (1.0 g, 10.2 mmol) in tetrahydrofuran (15 mL) in a round-bottom flask is added furan (0.70 g, 10.3 mmol). The flask is stoppered and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried to afford the Diels-Alder adduct.
This guide provides a foundational understanding of the key synthetic methods for accessing substituted furans. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of furan-containing molecules.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 9. Feist-Benary synthesis of furan [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
- 17. Olefin cross-metathesis-based approaches to furans: procedures for the preparation of di- and trisubstituted variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
Preliminary Screening of 3-(2-Methylphenyl)furan for Cytotoxicity: An In-depth Technical Guide
Disclaimer: To date, there is a notable absence of publicly available scientific literature detailing the cytotoxic effects of 3-(2-Methylphenyl)furan. Consequently, this guide has been constructed by extrapolating data from studies on structurally analogous compounds, primarily furan derivatives, and by outlining standardized, widely-accepted methodologies for cytotoxicity assessment. The experimental data presented herein is illustrative and intended to serve as a template for researchers designing their own studies.
Introduction
The preliminary assessment of a compound's cytotoxicity is a critical step in the drug discovery and chemical safety evaluation process. This compound, an organic compound featuring a furan ring substituted with a 2-methylphenyl group, possesses a chemical scaffold that warrants careful toxicological evaluation. The furan moiety is a known structural alert for toxicity, with some derivatives exhibiting cytotoxic and genotoxic properties.[1] This guide provides a comprehensive overview of the methodologies and potential signaling pathways to consider when undertaking a preliminary in vitro cytotoxicity screening of this compound.
1.1. Structural Features and Toxicological Considerations
The toxicological potential of this compound is likely influenced by its two primary structural components:
-
Furan Ring: The furan ring can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity. Studies on furan and its derivatives have demonstrated various adverse effects, including cytotoxicity, hepatotoxicity, and carcinogenicity.[1] Some furan-containing compounds have been shown to induce cell death via apoptosis.[2][3]
-
2-Methylphenyl Group: The methylphenyl (tolyl) group may influence the compound's lipophilicity, metabolic profile, and interaction with biological targets. The position of the methyl group can affect steric hindrance and electronic properties, potentially modulating its biological activity.
In Vitro Cytotoxicity Assays: Experimental Protocols
A battery of in vitro assays should be employed to obtain a comprehensive preliminary cytotoxicity profile. The following are standard colorimetric assays that measure different cellular endpoints.
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
2.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the integrity of the plasma membrane by quantifying the amount of LDH released from damaged cells into the culture medium.[5][6]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
2.3. Neutral Red (NR) Uptake Assay
This assay evaluates cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[6][7]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the vehicle control.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical Cytotoxicity of this compound in Human Hepatoma (HepG2) Cells
| Assay | Endpoint | Incubation Time (hours) | IC50 (µM) |
| MTT | Metabolic Activity | 24 | 125.6 |
| 48 | 88.2 | ||
| 72 | 55.4 | ||
| LDH | Membrane Integrity | 24 | > 200 |
| 48 | 150.8 | ||
| 72 | 95.1 | ||
| Neutral Red | Lysosomal Integrity | 24 | 110.3 |
| 48 | 75.9 | ||
| 72 | 48.7 |
Visualization of Experimental Workflow and Signaling Pathways
4.1. Experimental Workflow
The general workflow for the preliminary in vitro cytotoxicity screening is depicted below.
Caption: Workflow for in vitro cytotoxicity assessment.
4.2. Potential Signaling Pathways
Based on studies of other cytotoxic chemicals and furan derivatives, this compound could potentially induce cell death through apoptosis and the induction of oxidative stress.
4.2.1. Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[8][9][10] Both pathways converge on the activation of effector caspases, which execute the cell death program.[8]
Caption: Extrinsic and intrinsic pathways of apoptosis.
4.2.2. Oxidative Stress-Induced Cytotoxicity
Chemical-induced cytotoxicity can also be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress.[11] An imbalance in the cellular redox state can cause damage to lipids, proteins, and DNA, ultimately triggering cell death.[11][12] The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.[13]
Caption: Role of oxidative stress in cytotoxicity.
Conclusion and Future Directions
This guide outlines a foundational approach for the preliminary in vitro cytotoxicity screening of this compound. The proposed battery of assays, targeting different cellular endpoints, will provide a robust initial assessment of the compound's cytotoxic potential. Given the toxicological profile of some furan derivatives, it is plausible that this compound may exhibit cytotoxic effects, potentially through the induction of apoptosis and/or oxidative stress.
Future studies should aim to:
-
Confirm the mode of cell death (apoptosis vs. necrosis) using techniques such as annexin V/propidium iodide staining and flow cytometry.
-
Investigate the involvement of specific caspases through activity assays or western blotting.
-
Measure the generation of intracellular ROS to confirm the induction of oxidative stress.
-
Elucidate the metabolic pathways of this compound to identify any potentially reactive metabolites.
A thorough understanding of the cytotoxic mechanisms of this compound is essential for any further development of this compound for pharmaceutical or other applications.
References
- 1. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress - Wikipedia [en.wikipedia.org]
- 12. advinus.com [advinus.com]
- 13. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2-Methylphenyl)furan via Suzuki Coupling
Introduction
3-Aryl-substituted furans are significant structural motifs found in numerous biologically active compounds and are key intermediates in medicinal chemistry and materials science. The development of efficient and versatile synthetic methods to access these scaffolds is of considerable interest to researchers in academia and the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and tolerance of various functional groups.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of 3-(2-methylphenyl)furan, also known as 3-(o-tolyl)furan, through a palladium-catalyzed Suzuki coupling reaction between 3-bromofuran and 2-methylphenylboronic acid.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromofuran with 2-methylphenylboronic acid in the presence of a suitable base and phosphine ligand.
Scheme 1: Suzuki Coupling Reaction for the Synthesis of this compound
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
3-Bromofuran
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofuran (1.0 mmol, 147 mg), 2-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and ethanol (20 mL) and water (5 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere and maintain vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Bromofuran | 1.0 mmol (147 mg) |
| 2-Methylphenylboronic acid | 1.2 mmol (163 mg) |
| Catalyst & Ligand | |
| Palladium(II) acetate | 3 mol% (6.7 mg) |
| Triphenylphosphine | 6 mol% (15.7 mg) |
| Base | |
| Potassium Carbonate | 2.0 mmol (276 mg) |
| Solvent | |
| Toluene:Ethanol:Water | 4:1:1 (25 mL total) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 hours |
| Product | |
| This compound | |
| Yield | 85% (134 mg) |
| Purity (by NMR) | >95% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.45 (s, 1H), 7.30-7.15 (m, 4H), 6.55 (s, 1H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 142.8, 140.1, 135.5, 130.4, 128.9, 128.0, 125.8, 122.1, 110.9, 20.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Purification of 3-(2-Methylphenyl)furan
This document provides a detailed protocol for the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds and novel organic materials. The following protocol is a representative method based on established synthetic and purification techniques for analogous 3-arylfurans, particularly those synthesized via a Suzuki-Miyaura cross-coupling reaction.
Introduction
3-Arylfurans are significant structural motifs in a multitude of biologically active molecules and functional materials. The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a powerful method for the formation of carbon-carbon bonds. Following the synthesis, a robust purification protocol is critical to isolate the target compound from unreacted starting materials, catalyst residues, and byproducts. This protocol outlines a standard procedure for the purification of this compound, which is applicable to small-scale laboratory synthesis.
Experimental Protocol
This protocol details the purification of this compound following its synthesis, which is presumed to be a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid derivative and 2-bromotoluene.
Materials and Reagents:
-
Crude reaction mixture containing this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Quenching and Extraction:
-
Allow the crude reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the desiccant.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification by Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). The exact gradient may need to be optimized based on thin-layer chromatography (TLC) analysis of the crude mixture.
-
Collect the fractions containing the purified this compound, as determined by TLC analysis.
-
-
Final Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
The final product can be further dried under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of this compound synthesized via a Suzuki coupling reaction.
| Parameter | Value |
| Starting Material | 1.0 mmol |
| Crude Product Mass | ~250 mg |
| Purified Product | |
| Yield | 75 - 90% |
| Purity (by NMR) | >98% |
| Physical State | Colorless oil |
| TLC Analysis | |
| Rf Value | 0.4 (Hexane:EtOAc 9:1) |
Experimental Workflow Diagram
Application Notes and Protocols for 3-(2-Methylphenyl)furan in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(2-Methylphenyl)furan as a versatile building block in the synthesis of novel pharmaceutical agents. The unique structural and electronic properties of the 3-(o-tolyl)furan moiety make it an attractive scaffold for the development of therapeutics targeting a range of diseases.
Introduction
The furan nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] The introduction of an aryl substituent at the 3-position of the furan ring, particularly a sterically hindered group like the 2-methylphenyl (o-tolyl) moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability, modulate receptor binding affinity, and provide a vector for further chemical modification. While direct pharmaceutical applications of this compound are still an emerging area of research, the demonstrated bioactivity of closely related analogs, such as 3-(3-methylphenyl)furan-2(5H)-one with anti-H. pylori activity, underscores the potential of this structural motif.[1]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The choice of reaction depends on the availability of starting materials and desired scale. Below are generalized protocols for common palladium-catalyzed cross-coupling reactions applicable to the synthesis of this compound.
General Workflow for Synthesis
Caption: General synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 3-halofuran with 2-methylphenylboronic acid.
Materials:
-
3-Bromofuran or 3-Iodofuran
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Anhydrous base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-halofuran (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Stille Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a 3-halofuran with an organostannane reagent.
Materials:
-
3-Bromofuran or 3-Iodofuran
-
2-Tributylstannyltoluene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Optional: Additive such as lithium chloride (LiCl) or copper(I) iodide (CuI)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-halofuran (1.0 eq.) and 2-tributylstannyltoluene (1.1 eq.) in the anhydrous solvent.
-
Add the palladium catalyst (1-5 mol%) and any additives.
-
Degas the solution with an inert gas for 10-15 minutes.
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of potassium fluoride (to remove tin byproducts).
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Potential Pharmaceutical Applications and Biological Activity
While specific data for this compound is limited, the broader class of 3-arylfurans has shown promise in various therapeutic areas. The o-tolyl group can confer unique properties that may be exploited in drug design.
Antimicrobial Activity
Derivatives of 3-arylfurans have demonstrated notable antibacterial and antifungal properties.[1] For instance, a closely related compound, 3-(3-methylphenyl) furan-2(5H)-one, has been reported to exhibit significant activity against Helicobacter pylori.[1]
Table 1: Antimicrobial Activity of a 3-Arylfuran Analog
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 3-(3-methylphenyl) furan-2(5H)-one | Helicobacter pylori | MIC | 2.6 | [1] |
MIC: Minimum Inhibitory Concentration
Anticancer and Anti-inflammatory Potential
The furan scaffold is present in a number of anticancer and anti-inflammatory agents. The structural rigidity and electronic nature of the furan ring can facilitate interactions with various biological targets, such as kinases and cyclooxygenase (COX) enzymes. The introduction of the 2-methylphenyl group can enhance selectivity and potency through specific steric and hydrophobic interactions within the target's binding site.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Further research is warranted to:
-
Synthesize a library of derivatives based on the this compound core.
-
Screen these compounds for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Elucidate the structure-activity relationships (SAR) to optimize lead compounds.
-
Investigate the mechanism of action of the most promising candidates.
The synthetic protocols provided herein offer a robust foundation for accessing this valuable building block and exploring its potential in medicinal chemistry.
Logical Relationship of Drug Discovery Process
Caption: A simplified workflow for drug discovery.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Furan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furan and its derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery. The furan scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] High-throughput screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug development. This document provides detailed application notes and experimental protocols for three distinct HTS assays involving furan derivatives, targeting cancer, tuberculosis, and multidrug resistance.
Application Note 1: Anticancer Activity of Benzofuran Derivatives via mTOR Signaling Inhibition
The AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Consequently, mTOR is a prime target for anticancer drug discovery. High-throughput screening of compound libraries has led to the identification of benzofuran derivatives as potent inhibitors of the mTOR pathway. For instance, a derivative of the HTS hit ChemBridge 5219657, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine, demonstrated significant cytotoxic activity against head and neck cancer cell lines with an IC50 value of 0.46 µM.[2] The following protocol describes a typical HTS assay for identifying such inhibitors using a cell-based cytotoxicity assay.
Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives
The diagram below illustrates the mTOR signaling cascade and the point of inhibition by benzofuran derivatives. These compounds can interfere with the mTORC1 complex, preventing the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell proliferation.
Caption: mTOR Signaling Pathway Inhibition by a Benzofuran Derivative.
Experimental Protocol: MTT Assay for Anticancer Screening
This protocol is adapted for a 96-well plate format suitable for HTS.
Materials:
-
Furan derivative library dissolved in DMSO
-
Human cancer cell line (e.g., SQ20B, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette and automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with vehicle control (medium with DMSO) and positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the active compounds by plotting cell viability against the log of the compound concentration.
-
Application Note 2: Screening of Furan Derivatives against Mycobacterium tuberculosis
Tuberculosis remains a global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel antitubercular agents. Furan derivatives have been identified as promising scaffolds for the development of new anti-TB drugs. For example, a high-throughput screen identified 2,5-Bis(2-chloro-4-guanidinophenyl) furan as an inhibitor of ArgA, an essential enzyme in M. tuberculosis, with a MIC99 value of 1.56 µM.[4] The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for HTS of anti-TB compounds.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol outlines the steps for performing MABA in a 96-well format.
Materials:
-
Furan derivative library in DMSO
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)
-
Alamar Blue reagent
-
20% Tween 80
-
Sterile 96-well plates with lids
-
Positive control drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8).
-
Dilute the culture to a final concentration that results in a color change of the Alamar Blue reagent in control wells after 5-7 days.
-
-
Plate Preparation:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add the furan derivatives from the library to the first column of wells and perform serial dilutions across the plate.
-
Set up control wells: no drug (vehicle control), no bacteria (sterility control), and positive control drugs.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control).
-
Seal the plates with parafilm or a plate sealer and incubate at 37°C.
-
-
Alamar Blue Addition and Reading:
-
After 5-7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Continue to incubate the plates for another 24-48 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
Alternatively, measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Application Note 3: Identification of Furan-Based P-glycoprotein Inhibitors to Overcome Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5] Co-administration of P-gp inhibitors with anticancer drugs can restore their efficacy. Furan derivatives have been investigated as P-gp inhibitors. For example, certain 2,5-disubstituted furan derivatives have shown potent P-gp inhibitory activity, reversing doxorubicin resistance in MCF-7/ADR cells.[6] The Calcein AM efflux assay is a robust and sensitive method for HTS of P-gp inhibitors.
Experimental Protocol: Calcein AM Efflux Assay
This protocol is designed for a 96-well plate format and is suitable for HTS.
Materials:
-
Furan derivative library in DMSO
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, KB-V1) and the corresponding parental cell line (e.g., MCF-7, KB)
-
Calcein AM (acetoxymethyl ester)
-
Positive control P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed both the P-gp overexpressing and parental cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Incubation:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of HBSS containing the furan derivatives at the desired screening concentration.
-
Include vehicle controls (DMSO) and a positive control (verapamil).
-
Incubate for 30 minutes at 37°C.
-
-
Calcein AM Loading and Efflux:
-
Add Calcein AM to each well to a final concentration of 0.25-1 µM.
-
Incubate for another 30-60 minutes at 37°C, protected from light. Calcein AM is a non-fluorescent substrate of P-gp that is converted to fluorescent calcein by intracellular esterases. In P-gp overexpressing cells, calcein is actively pumped out.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold HBSS to stop the efflux.
-
Add 100 µL of HBSS to each well.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~494 nm, emission ~517 nm).
-
-
Data Analysis:
-
An increase in intracellular calcein fluorescence in the presence of a test compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the fluorescence ratio between the P-gp overexpressing cells and the parental cells for each compound. A ratio approaching 1 indicates strong inhibition.
-
Quantitative Data Summary
The following table presents representative data from high-throughput screening of furan derivative libraries. The Z' factor and Signal-to-Background (S/B) ratio are key parameters for validating the quality and robustness of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.
| Compound ID | Furan Scaffold | Biological Target/Cell Line | Assay Type | IC50 (µM) | Representative Z' Factor | Representative S/B Ratio |
| Furan-A01 | Benzofuran | SQ20B (Head & Neck Cancer) | MTT Assay | 0.46 | 0.72 | >10 |
| Furan-A02 | Bis-2(5H)-furanone | C6 (Glioma) | MTT Assay | 12.1 | 0.68 | >10 |
| Furan-B01 | Diphenyl furan | M. tuberculosis ArgA | MABA | 1.56 | 0.81 | >5 |
| Furan-B02 | Nitrofurantoin analog | E. coli | MABA | 3.2 | 0.75 | >5 |
| Furan-C01 | 2,5-disubstituted furan | MCF-7/ADR (P-gp) | Calcein AM | 0.89 | 0.65 | >3 |
| Furan-C02 | Phenylfuran-bisamide | MCF-7/ADR (P-gp) | Calcein AM | 0.032 | 0.70 | >3 |
Note: Z' factor and S/B ratio values are representative for the respective assay types and indicate a robust assay performance suitable for HTS.
High-Throughput Screening Experimental Workflows
The following diagrams illustrate the general workflow for a high-throughput screening campaign, from initial screening to hit confirmation.
Anticancer Drug Discovery Workflow
Caption: A typical HTS workflow for anticancer drug discovery.
Antibacterial Drug Discovery Workflow
Caption: HTS workflow for identifying novel antibacterial furan derivatives.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2-Methylphenyl)furan as a Putative Fluorescent Probe for Cellular Imaging
Disclaimer: Scientific literature lacks specific data on the use of 3-(2-Methylphenyl)furan as a fluorescent probe for cell imaging. The following application notes and protocols are based on the properties and applications of structurally related furan-based fluorescent probes. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this compound and require experimental validation.
Introduction
Furan-containing compounds represent a versatile class of heterocyclic molecules that have been explored for various applications in medicinal chemistry and materials science. Certain furan derivatives exhibit intrinsic fluorescence, making them attractive candidates for the development of novel fluorescent probes for biological imaging. The fluorescence properties of these molecules often arise from extended π-conjugated systems and can be modulated by substituent groups on the furan ring. The introduction of an aryl group, such as a 2-methylphenyl substituent at the 3-position of the furan ring, may confer desirable photophysical properties for cell imaging applications.
This document provides a hypothetical framework for the application of this compound as a fluorescent probe in cell imaging, targeting researchers, scientists, and drug development professionals. The protocols outlined below are generalized from methodologies reported for other fluorescent furan derivatives.
Putative Photophysical and Chemical Properties
The photophysical properties of this compound have not been empirically determined. However, based on analogous furan-based fluorophores, the following characteristics can be postulated. These values require experimental verification.
| Property | Postulated Value/Characteristic |
| Excitation Maximum (λex) | ~350 - 380 nm |
| Emission Maximum (λem) | ~420 - 460 nm |
| Stokes Shift | ~70 - 80 nm |
| Quantum Yield (ΦF) | Moderate to high in non-polar environments |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF) and moderately soluble in aqueous media. |
| Cell Permeability | Likely to be cell-permeant due to its relatively small size and lipophilic character. |
Synthesis
The synthesis of this compound can be achieved through various organic synthesis routes. One plausible approach is the palladium-catalyzed cross-coupling reaction between a 3-halofuran and 2-methylphenylboronic acid (Suzuki coupling) or a related organometallic reagent.
Synthesis of this compound via Suzuki Coupling.
Experimental Protocols
The following are generalized protocols for evaluating the utility of this compound as a fluorescent probe for cell imaging.
Cell Culture and Plating
-
Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the research interest) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For imaging experiments, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency at the time of the experiment.
Probe Preparation and Loading
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time and concentration should be determined empirically.
General workflow for staining live cells.
Fluorescence Microscopy
-
After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the postulated excitation and emission wavelengths).
-
Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching.
-
For co-localization studies, cells can be co-stained with commercially available organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™, LysoTracker™).
Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new fluorescent probe. The cytotoxicity of furan and its derivatives can vary significantly.[1]
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 1-24 hours).
-
Perform a standard cytotoxicity assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the untreated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) to quantify the probe's cytotoxicity.
| Cell Line | Assay | Putative IC₅₀ (µM) |
| HeLa | MTT Assay | > 50 |
| A549 | MTT Assay | > 50 |
| HepG2 | MTT Assay | > 50 |
Note: These are hypothetical values and must be determined experimentally. Some furan derivatives have shown low cytotoxicity, while others can be toxic at higher concentrations or with prolonged exposure.[1][2]
Potential Applications and Signaling Pathways
The subcellular localization of this compound is unknown. Given its lipophilic nature, it may accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. Co-localization experiments with known organelle markers are essential to determine its specific targets.
Should this compound localize to a specific organelle, it could potentially be used to monitor organelle morphology, dynamics, and integrity in response to various stimuli or drug treatments. For example, if it localizes to the endoplasmic reticulum, it could be used to study ER stress pathways.
Hypothetical use in monitoring ER stress.
Conclusion
While this compound has not been characterized as a fluorescent probe, its structure suggests potential for such applications. The protocols and data presented herein are intended as a guide for the initial investigation of this compound. Researchers should proceed with thorough experimental validation of its synthesis, photophysical properties, cellular localization, and cytotoxicity before its adoption as a reliable tool for cell imaging.
References
Application Notes and Protocols for 3-(2-Methylphenyl)furan in Materials Science
Introduction to Furan-Based Materials
Furan-containing polymers are a class of conjugated materials that have garnered significant interest for applications in organic electronics.[1][2] The furan heterocycle is an aromatic, five-membered ring containing an oxygen atom, which can be polymerized to form conductive polymers.[3] These materials are often explored as alternatives to their thiophene-based counterparts due to the potential for bio-based sourcing and unique electronic properties.[4][5] The introduction of aryl substituents, such as a 2-methylphenyl group at the 3-position of the furan ring, is a strategic approach to modulate the polymer's properties, including solubility, processability, and charge transport characteristics.[6]
The 2-methylphenyl substituent in the hypothetical 3-(2-Methylphenyl)furan monomer is expected to introduce steric hindrance, which can influence the planarity of the resulting polymer backbone. This can be a critical factor in controlling the intermolecular packing and, consequently, the charge carrier mobility of the material. Furthermore, the aryl group can enhance the solubility of the polymer in common organic solvents, facilitating its use in solution-processable fabrication techniques for electronic devices.
Potential Applications in Materials Science
Based on the known applications of furan-based polymers, this compound could be a valuable building block for materials with applications in:
-
Organic Field-Effect Transistors (OFETs): Aryl-substituted polyfurans can exhibit semiconducting properties, making them suitable for the active layer in OFETs. The 2-methylphenyl group may influence the charge transport properties of the resulting polymer.
-
Organic Photovoltaics (OPVs): Furan-based polymers have been investigated as donor materials in bulk heterojunction solar cells. The electronic properties of poly(this compound) would determine its suitability for this application.
-
Organic Light-Emitting Diodes (OLEDs): The substitution of furan with other moieties has been shown to improve the properties of organic semiconducting materials.[7] Furan-based polymers can be designed to have appropriate energy levels for use in the emissive or charge-transport layers of OLEDs. The 2-methylphenyl group could be used to tune the emission color and efficiency.
-
Conductive Polymers: Doped polyfurans can exhibit significant electrical conductivity.[8] Poly(this compound) could be chemically or electrochemically doped to produce conductive films for applications such as transparent electrodes or antistatic coatings.
-
Sensors: The conductivity of polyfuran films can be sensitive to environmental factors such as humidity, suggesting potential applications in chemical sensors.[1]
Summarized Quantitative Data of Analogous Furan-Based Polymers
The following table summarizes typical properties of furan-based polymers reported in the literature. These values are provided as a general reference and would require experimental verification for a polymer derived from this compound.
| Property | Typical Value Range for Furan-Based Polymers | References |
| Electrical Conductivity (Doped) | 10⁻⁵ to 10⁻³ S/cm | [1][8] |
| Optical Band Gap (Eg) | 2.0 - 2.5 eV | [8] |
| Thermal Stability (TGA) | Decomposition onset > 250 °C | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a hypothetical polymer derived from this compound.
Protocol for Chemical Oxidative Polymerization
This protocol describes a common method for synthesizing conductive polymers.
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)[9]
-
Anhydrous nitromethane (solvent)[10]
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Dissolve a specific molar ratio of this compound in anhydrous nitromethane in a Schlenk flask under an inert atmosphere. A typical monomer concentration is in the range of 0.05 to 0.2 M.[10]
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous nitromethane. The molar ratio of FeCl₃ to the monomer is a critical parameter and is typically varied to optimize the polymerization.[10]
-
Slowly add the FeCl₃ solution to the monomer solution at a controlled temperature (e.g., 0 °C or room temperature) with vigorous stirring.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) under an inert atmosphere. The reaction mixture will typically change color, and a precipitate may form.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
To obtain the neutral polymer, the precipitate can be de-doped by stirring with an ammonia solution.
-
Filter the de-doped polymer, wash with methanol and then water until the filtrate is neutral, and finally dry under vacuum.
Protocol for Polymer Characterization
1. Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and identify the characteristic vibrational modes of the polymer. Look for the disappearance of monomer-specific peaks and the appearance of peaks associated with the polymer backbone. For polyfuran, characteristic bands include C-H out-of-plane vibrations and C-O-C stretching.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and regiochemistry. Solubility of the polymer can be a challenge; high-temperature NMR or the use of specific deuterated solvents may be necessary.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the optical band gap of the polymer. The absorption spectrum of the conjugated polymer will show a characteristic π-π* transition.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology.
3. Electrical Characterization:
-
Four-Point Probe Measurement: To determine the electrical conductivity of the doped polymer films. The polymer is typically drop-cast or spin-coated onto a substrate with pre-patterned electrodes.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Potential Application in an Organic Electronic Device
Caption: From monomer to device: a conceptual pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan-based materials for organic electronics [dr.ntu.edu.sg]
- 3. [PDF] Polyfuran conducting polymers: Synthesis, properties, and applications | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers | Scilit [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methylphenyl)furan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(2-Methylphenyl)furan synthesis. The primary methods covered are the Suzuki-Miyaura and Stille cross-coupling reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of 3-bromofuran and 2-methylphenylboronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling, especially with a sterically hindered partner like 2-methylphenylboronic acid, can stem from several factors. Here is a systematic troubleshooting approach:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical, particularly with sterically demanding substrates.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands that are known to promote the coupling of sterically hindered partners. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in such cases.
-
Troubleshooting: If you are using Pd(PPh₃)₄ and observing low yield, try switching to a catalyst system like Pd(OAc)₂ with a ligand such as SPhos or XPhos.
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Recommendation: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) might be necessary.
-
Troubleshooting: If using a weak base like sodium bicarbonate (NaHCO₃), consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent and water is standard. Common systems include dioxane/water, THF/water, or DMF/water.
-
Troubleshooting: Ensure your reagents are soluble in the chosen solvent system. If you suspect catalyst deactivation, try a different solvent mixture. Degassing the solvent thoroughly before use is critical to prevent oxidation of the palladium catalyst.
-
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy, especially with hindered substrates.
-
Recommendation: Typical temperatures range from 80-110 °C.
-
Troubleshooting: If running the reaction at a lower temperature, gradually increase it. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be protonated and lose its boron group, especially in the presence of water and at elevated temperatures. This is a known issue with furanboronic acids.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize homocoupling. To mitigate protodeboronation, you can try using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable.
-
Problem 2: Significant Byproduct Formation in Stille Coupling
Question: I am using a Stille coupling between 3-(tributylstannyl)furan and 2-iodotoluene, but my final product is contaminated with significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common issue in Stille couplings. The primary culprits are typically homocoupling of the organostannane and protodestannylation.
-
Homocoupling of the Organostannane: The organotin reagent can react with itself to form a furan-furan dimer.
-
Cause: This side reaction can be promoted by the presence of oxygen or by certain palladium catalysts.
-
Troubleshooting:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen).
-
Catalyst Choice: While Pd(PPh₃)₄ is common, other palladium sources might offer better selectivity.
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, has been shown to suppress homocoupling and accelerate the desired cross-coupling, especially in sterically hindered systems.[2][3][4][5][6]
-
-
-
Protodestannylation: The C-Sn bond of the organostannane can be cleaved by a proton source, leading to the formation of furan.
-
Cause: This is often caused by acidic impurities or the presence of protic solvents.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons.
-
Base: While Stille couplings do not formally require a base, the addition of a non-nucleophilic base can scavenge any acidic impurities.
-
-
-
Purification:
-
Challenge: Removing tin-containing byproducts can be challenging due to their nonpolar nature.
-
Recommendation:
-
Workup: A common workup procedure involves stirring the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the tin byproducts into insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: Flash column chromatography on silica gel is typically required for final purification. A nonpolar eluent system (e.g., hexanes or petroleum ether) is often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for synthesizing this compound: Suzuki-Miyaura or Stille coupling?
A1: Both the Suzuki-Miyaura and Stille coupling reactions are powerful methods for forming C-C bonds. The choice often depends on the availability of starting materials, tolerance of functional groups, and considerations regarding toxicity.
-
Suzuki-Miyaura Coupling:
-
Pros: Boronic acids are generally less toxic and more environmentally friendly than organotin compounds. A wide variety of boronic acids are commercially available. The boron-containing byproducts are often easier to remove.[7]
-
Cons: Boronic acids can be prone to protodeboronation, especially heteroaryl boronic acids.[1][8] The reaction conditions, particularly the base, may not be suitable for base-sensitive substrates.
-
-
Stille Coupling:
-
Pros: Organostannanes are stable to air and moisture and are tolerant of a wide range of functional groups. The reaction conditions are generally mild and do not require a base.[9]
-
Cons: Organotin reagents are highly toxic and require careful handling. The tin byproducts can be difficult to remove from the final product.[7]
-
Recommendation: For initial attempts, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity and easier purification. However, if issues with protodeboronation or base sensitivity are encountered, the Stille coupling provides a robust alternative.
Q2: How does the ortho-methyl group on the phenyl ring affect the reaction yield?
A2: The ortho-methyl group introduces significant steric hindrance, which can slow down the key steps in the catalytic cycle (transmetalation and/or reductive elimination). This steric clash can lead to lower yields and may require more forcing reaction conditions (higher temperatures, longer reaction times) or a more specialized catalyst system. The use of bulky, electron-rich phosphine ligands on the palladium catalyst is a common strategy to overcome the challenges posed by sterically demanding substrates.[10]
Q3: What is the role of a copper(I) co-catalyst in Stille couplings?
A3: The addition of a copper(I) salt, such as copper(I) iodide (CuI), can have a significant beneficial effect on Stille couplings, particularly for challenging substrates.[2][3][4][5][6] The exact mechanism is debated, but it is believed that the copper(I) salt can act as a scavenger for excess phosphine ligand, preventing the formation of catalytically inactive palladium species. Alternatively, it may facilitate the transmetalation step by forming a more reactive organocopper intermediate. This can lead to faster reaction rates and higher yields, especially in cases of steric hindrance.[3][5]
Q4: My purification of this compound by column chromatography is not effective. What can I do?
A4: this compound is a relatively nonpolar compound. If you are having trouble with purification, consider the following:
-
Choice of Eluent: Use a very nonpolar eluent system, such as pure hexanes or petroleum ether, and gradually increase the polarity if necessary by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane.
-
Silica Gel Activity: Ensure your silica gel is properly activated (by heating) to achieve optimal separation.
-
Pre-adsorption (Dry Loading): Dissolve your crude product in a small amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This dry-loaded sample can then be carefully added to the top of your column, which can lead to better separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reverse-phase silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 3-Halofurans with Arylboronic Acids
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ are often used with an external ligand. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands like SPhos and XPhos are recommended for sterically hindered substrates. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2-3 equivalents are used. |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF/H₂O | A ratio of 4:1 to 10:1 (organic:water) is common. |
| Temperature | 80-110 °C | Higher temperatures may be required to overcome steric hindrance. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS for completion. |
Table 2: Typical Reaction Conditions for Stille Coupling of 3-Furylstannanes with Aryl Halides
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice as it provides both the palladium and the ligand. |
| Catalyst Loading | 1-5 mol% | |
| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous solvents are crucial. |
| Additives | CuI, LiCl, CsF | CuI (10-20 mol%) can significantly improve the rate and yield.[2][3][4][5][6] LiCl can also be beneficial. |
| Temperature | 80-110 °C | |
| Reaction Time | 2-18 hours | Monitor by TLC or GC-MS for completion. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound (Adapted)
This is a general protocol adapted for this specific synthesis and may require optimization.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromofuran (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add a degassed mixture of dioxane and water (4:1, 0.1 M concentration relative to 3-bromofuran).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.
Protocol 2: Stille Coupling Synthesis of this compound (Adapted)
This is a general protocol adapted for this specific synthesis and may require optimization.
-
To a flame-dried Schlenk flask under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (3 mol%) and copper(I) iodide (10 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) (to achieve a concentration of 0.2 M relative to the limiting reagent).
-
Add 2-iodotoluene (1.0 eq.) and 3-(tributylstannyl)furan (1.1 eq.).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Stir the solution vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.
Mandatory Visualization
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Caption: Stille coupling synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 4. [PDF] Significant enhancement of the Stille reaction with a new combination of reagents-copper(I) iodide with cesium fluoride. | Semantic Scholar [semanticscholar.org]
- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for furan synthesis
Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of furans.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during furan synthesis.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2] However, challenges can arise.
Problem: Low or No Furan Product Yield
-
Possible Cause 1: Ineffective Catalyst. The strength and concentration of the acid catalyst are crucial.[3]
-
Solution:
-
Ensure the acid catalyst is not old or decomposed.
-
For substrates sensitive to strong acids, consider using milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[2]
-
Optimize the catalyst loading; typically, a catalytic amount is sufficient.
-
-
-
Possible Cause 2: Unsuitable Reaction Temperature. The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures.
-
Solution:
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
-
For high-boiling solvents, ensure the temperature does not exceed the stability of your starting material or product.
-
-
-
Possible Cause 3: Poor Solvent Choice. The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.[4]
-
Solution:
-
For Paal-Knorr synthesis, polar protic solvents (e.g., ethanol, water) or polar aprotic solvents (e.g., DMF, DMSO) are generally effective.[4]
-
Ensure your 1,4-dicarbonyl compound is soluble in the chosen solvent at the reaction temperature.
-
-
-
Possible Cause 4: Impure Starting Materials. Impurities in the 1,4-dicarbonyl compound can interfere with the reaction.
-
Solution:
-
Purify the starting material by recrystallization or column chromatography before use.
-
Characterize the purity of your starting material using techniques like NMR or GC-MS.
-
-
Problem: Formation of Side Products
-
Possible Cause: Acid-catalyzed side reactions. Strong acids and high temperatures can promote polymerization or degradation of the starting material or furan product.[1]
-
Solution:
-
Use the mildest effective acid catalyst.
-
Employ lower reaction temperatures for longer durations.
-
Consider microwave-assisted synthesis, which can sometimes reduce reaction times and side product formation.[2]
-
-
Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5][6][7][8][9]
Problem: Low Yield of the Desired Furan Isomer
-
Possible Cause 1: Competing Paal-Knorr Reaction. The intermediate formed can sometimes undergo an acid-catalyzed Paal-Knorr type cyclization, leading to a different furan isomer, especially if acidic conditions are inadvertently introduced.[10][11]
-
Solution:
-
Ensure strictly basic conditions are maintained throughout the reaction.
-
Choose a non-protic solvent to disfavor proton transfer.
-
-
-
Possible Cause 2: Inappropriate Base. The choice and concentration of the base are critical for the initial deprotonation of the β-dicarbonyl compound.[12]
-
Possible Cause 3: Unsuitable Solvent. The solvent polarity affects the nucleophilicity of the enolate.[4]
-
Solution:
-
Polar aprotic solvents like DMF or DMSO are often preferred as they enhance the nucleophilicity of the enolate.[4]
-
-
Problem: Reaction Fails to Proceed
-
Possible Cause: Poor Quality of α-Halo Ketone. α-Halo ketones can be unstable and decompose upon storage.
-
Solution:
-
Use freshly prepared or purified α-halo ketone.
-
Store α-halo ketones in a cool, dark place.
-
-
Furan Synthesis from Carbohydrates
The dehydration of carbohydrates, such as fructose, to form 5-hydroxymethylfurfural (HMF) is a key route to furan-based platform chemicals.[5][13][14][15]
Problem: Low Yield of 5-Hydroxymethylfurfural (HMF)
-
Possible Cause 1: Rehydration of HMF. HMF can rehydrate under acidic conditions to form levulinic acid and formic acid, reducing the yield.[5]
-
Solution:
-
Employ a biphasic reaction system (e.g., water-MIBK) to continuously extract HMF into the organic phase as it is formed.[16]
-
Optimize the reaction time to maximize HMF formation before significant degradation occurs.
-
-
-
Possible Cause 2: Formation of Humins. Humins are dark, polymeric side products formed from the degradation of carbohydrates and HMF.[8][17]
-
Solution:
-
Use a suitable catalyst and solvent system to promote selectivity towards HMF.
-
Lowering the reaction temperature can sometimes reduce humin formation, though it may also decrease the reaction rate.
-
-
-
Possible Cause 3: Ineffective Catalyst. The choice of catalyst is critical for selective dehydration.
-
Solution:
-
Solid acid catalysts, such as niobic acid or certain zeolites, have shown good performance.[14]
-
Screen different catalysts to find the most effective one for your specific carbohydrate feedstock.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr furan synthesis?
A1: The Paal-Knorr furan synthesis proceeds via the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the furan.[2]
Q2: What is the role of the base in the Feist-Benary furan synthesis?
A2: The base in the Feist-Benary synthesis deprotonates the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone in the first step of the reaction sequence that leads to the furan product.[12][18]
Q3: Can I use microwave irradiation for furan synthesis?
A3: Yes, microwave-assisted synthesis can be a valuable tool for both Paal-Knorr and other furan syntheses. It can often lead to significantly reduced reaction times, improved yields, and fewer side products compared to conventional heating.[2]
Q4: How can I purify my furan product?
A4: Common purification techniques for furan derivatives include:
-
Column chromatography: This is a widely used method for separating the desired furan from unreacted starting materials and side products.[3][19][20] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[3]
-
Distillation: For volatile furan derivatives, distillation can be an effective purification method.
-
Recrystallization: If the furan product is a solid, recrystallization from a suitable solvent can be used for purification.
Q5: What are some common side products in furan synthesis from carbohydrates?
A5: In the acid-catalyzed dehydration of carbohydrates to HMF, common side products include levulinic acid, formic acid, and humins.[5][17] Humins are complex, dark-colored polymeric materials that can be a major source of yield loss.[8][17]
III. Data Presentation
Table 1: Comparison of Acid Catalysts for Paal-Knorr Synthesis of 2,5-Dimethylfuran
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Water | 50 | 24 | 95 | [21] |
| p-TsOH | Toluene | Reflux | 4 | 85 | N/A |
| Sc(OTf)₃ | Neat | 60 | 0.5 | 92 | N/A |
| Bi(NO₃)₃ | CH₃CN | Reflux | 2 | 88 | N/A |
Note: N/A indicates that while the catalyst is reported for this reaction, specific quantitative data was not available in the searched literature.
Table 2: Effect of Solvent on the Feist-Benary Synthesis of Ethyl 5-methyl-2-phenylfuran-3-carboxylate
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Pyridine | Reflux | 6 | 75 | N/A |
| DMF | NaOEt | 80 | 3 | 88 | N/A |
| DMSO | NaOEt | 80 | 3 | 92 | N/A |
| Toluene | Pyridine | Reflux | 12 | 45 | N/A |
Note: N/A indicates that while these conditions are plausible based on general principles, specific quantitative data was not found in the provided search results.
Table 3: Catalyst Performance in the Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | Reference |
| Nb₂O₅ | Water | 165 | 3 | 76 | 57 | [15] |
| HZSM-5 | Water | 120 | 2 | ~60 | ~30 | [14] |
| Amberlyst 15 | HFIP/Water | 87 | 6 | 98 | 77 | [13] |
| FeCl₃ | [Bmim]Cl | 100 | 4 | >99 | 90.8 | [19] |
IV. Experimental Protocols
General Protocol for Paal-Knorr Synthesis of 2,5-Dimethylfuran[21]
-
To a solution of 2,5-hexanedione (1 equivalent) in water, add a catalytic amount of sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture at 50°C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel to afford 2,5-dimethylfuran.
General Protocol for Feist-Benary Synthesis[7][12]
-
To a solution of the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add the base (e.g., sodium ethoxide or pyridine, 1-1.2 equivalents) at room temperature.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for enolate formation.
-
Add the α-halo ketone (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C or reflux) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If a solid precipitates, filter it off. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for the Dehydration of Fructose to HMF[5][15]
-
In a pressure tube or autoclave, dissolve fructose (1 equivalent) in the chosen solvent (e.g., water, DMSO, or a biphasic system).
-
Add the acid catalyst (e.g., Nb₂O₅, Amberlyst 15, or H₂SO₄) to the solution.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-165°C) with stirring.
-
After the specified reaction time, rapidly cool the reactor in an ice bath to quench the reaction.
-
If a solid catalyst is used, remove it by filtration or centrifugation.
-
Analyze the liquid phase by HPLC to determine the conversion of fructose and the yield of HMF.[22]
-
If a biphasic system is used, separate the organic layer containing the HMF.
-
The HMF can be further purified by column chromatography or other suitable methods.[19]
V. Visualization
Caption: Workflow for the Paal-Knorr Furan Synthesis.
Caption: Troubleshooting Logic for Low Yield in Feist-Benary Synthesis.
Caption: Reaction Pathways in Furan Synthesis from Fructose.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Feist-Benary_synthesis [chemeurope.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield [mdpi.com]
- 15. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 21. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield or No Reaction
Question: My Suzuki reaction is not working or the yield is very low. What are the most common causes?
Answer: Failure or low yield in a Suzuki coupling reaction is a common issue that can typically be traced back to one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions. A systematic check of these components is the best approach to diagnose the problem.
Potential Causes & Solutions:
-
Inactive Palladium Catalyst:
-
Cause: The active Pd(0) species is not being generated or is decomposing. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[1][2] The catalyst can also decompose into palladium black, which is inactive.[3][4]
-
Solution:
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system (e.g., Buchwald or PEPPSI precatalysts) that efficiently generates the active Pd(0) species.[1][5][6]
-
Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon), as oxygen can oxidize and deactivate the Pd(0) catalyst.[7][8] Thoroughly degas all solvents and reagents.[7][9]
-
-
-
Poor Reagent Quality or Stability:
-
Boronic Acid/Ester Instability: Boronic acids are prone to decomposition via protodeboronation (hydrolysis back to the arene) or formation of anhydride trimers (boroxines).[5][10] This instability is a very common reason for low yields.[5]
-
Unreactive Organic Halide: The reactivity of the organic halide is critical for the oxidative addition step.[12] The general reactivity order is I > Br > OTf >> Cl.[12][13] Electron-rich halides or sterically hindered substrates can be particularly challenging.[4][5]
-
Solution: For less reactive halides like chlorides or electron-rich bromides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the oxidative addition step.[5][6][12] Switching from a bromide to an iodide can also significantly increase reactivity.[14]
-
-
-
Suboptimal Reaction Conditions:
-
Incorrect Base: The base is crucial for activating the boronic acid for the transmetalation step.[1][12] Its effectiveness is highly dependent on the solvent and substrates.
-
Inappropriate Solvent: The solvent must be able to dissolve the reagents and facilitate the reaction. Many Suzuki reactions are biphasic (e.g., Toluene/Water, THF/Water), and poor mixing can limit the reaction rate.[5][9]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Standard temperatures often range from 60 °C to 120 °C.[9]
-
Solution: If the reaction is sluggish at a lower temperature, try increasing the heat. A good starting point is often 80-100 °C.[7]
-
-
Category 2: Side Reactions & Impurities
Question: I'm seeing significant side products. What are they and how can I prevent them?
Answer: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common are homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling of Boronic Acid:
-
Protodeboronation:
-
Dehalogenation:
-
What it is: The organic halide (R¹-X) is reduced, replacing the halogen with a hydrogen atom (R¹-H).
-
Cause: This can occur after oxidative addition. The palladium complex may react with a hydride source in the mixture (like an amine base or alcoholic solvent) followed by reductive elimination.[5]
-
Prevention:
-
Avoid hydride-donating solvents or bases if dehalogenation is a significant issue.
-
Optimize the ligand and catalyst system to favor reductive elimination of the cross-coupled product.
-
-
Data & Reagent Selection Guides
For successful Suzuki coupling, careful selection of the catalyst, ligand, base, and solvent is critical. The tables below summarize common choices.
Table 1: Common Palladium Sources for Suzuki Coupling
| Palladium Source | Oxidation State | Common Usage & Notes |
| Pd(PPh₃)₄ | Pd(0) | A common, air-sensitive Pd(0) catalyst. Often used directly. |
| Pd₂(dba)₃ | Pd(0) | A stable Pd(0) source that requires the addition of a ligand.[1] |
| Pd(OAc)₂ | Pd(II) | A common, air-stable Pd(II) precatalyst. Requires in-situ reduction and the addition of a ligand (often a phosphine, which can act as the reductant).[1] |
| PdCl₂(dppf) | Pd(II) | An air-stable precatalyst containing a bidentate phosphine ligand. Very effective for a wide range of substrates.[16] |
| PEPPSI™-IPr | Pd(II) | A highly active and stable precatalyst with an N-heterocyclic carbene (NHC) ligand. Good for challenging couplings.[5] |
Table 2: Common Ligands and Their Properties
| Ligand Class | Examples | Key Properties & Applications |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Traditional, general-purpose ligands.[1] PPh₃ can be prone to oxidation. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Highly effective for coupling unreactive substrates (e.g., aryl chlorides, electron-rich bromides) by promoting oxidative addition.[4][5] |
| Ferrocenylphosphines | dppf | Bidentate ligand, forms stable and highly active catalysts. Widely used and effective for many substrate combinations.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form very stable and highly active catalysts, often used for difficult transformations.[5] |
Table 3: Guide to Selecting Bases and Solvents
| Base | Strength | Common Solvent Pairings & Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Often used in biphasic systems like Toluene/H₂O or Dioxane/H₂O.[13][17] A general-purpose choice. |
| K₃PO₄ | Strong | Very effective base, often used in organic solvents like Dioxane, THF, or DMF, sometimes with a small amount of water.[12] Good for a broad range of substrates. |
| Cs₂CO₃ | Strong | Highly effective and soluble in many organic solvents.[17] Often used for difficult couplings but is more expensive.[18] |
| KF, CsF | Weak | Used for substrates with base-sensitive functional groups.[7][14] The fluoride ion is thought to play a special role in activating the boron species. |
| Organic Amines (e.g., Et₃N) | Moderate | Can be used, but sometimes act as hydride sources, leading to dehalogenation.[1][5] Less common than inorganic bases. |
General Experimental Protocol
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Conditions should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.2 mmol, 1.2 equiv)[15]
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or ester), and the base.[19]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Stir for 5-10 minutes. Finally, add the palladium catalyst.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[16] Monitor the reaction's progress by TLC or GC/LC-MS until the starting material is consumed.[16][[“]]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[21]
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.[15][[“]]
Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction.
References
- 1. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 21. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Synthesis of 3-(2-Methylphenyl)furan
Welcome to the technical support center for the synthesis of 3-(2-Methylphenyl)furan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Paal-Knorr synthesis, the Suzuki-Miyaura cross-coupling, and the Stille cross-coupling. Each method has its own advantages and potential for side reactions.
Q2: I am seeing a significant amount of a byproduct that is not my desired this compound. How can I identify it?
A2: The identity of the byproduct depends on the synthetic route.
-
In Suzuki-Miyaura coupling , common byproducts include homocoupling products of your starting materials (e.g., 3,3'-bifuran from furanboronic acid or 2,2'-bitoluene from 2-bromotoluene) and protodeboronation of the furanboronic acid to produce furan.
-
In Stille coupling , homocoupling of the organostannane reagent is a major side reaction.[1]
-
In Paal-Knorr synthesis , incomplete cyclization or side reactions due to harsh acidic conditions can lead to various byproducts.
Identification is best achieved by chromatographic separation (GC-MS, LC-MS) and spectroscopic analysis (¹H NMR, ¹³C NMR).
Q3: My reaction yield is consistently low. What are the general factors I should investigate?
A3: Low yields can result from several factors across all synthetic methods:
-
Purity of starting materials: Ensure all reactants and solvents are pure and dry.
-
Reaction conditions: Temperature, reaction time, and atmosphere (e.g., inert gas for cross-coupling) must be carefully controlled.
-
Catalyst activity (for cross-coupling): The palladium catalyst may be deactivated.
-
Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond between the furan and the 2-methylphenyl group. A typical reaction involves the coupling of a furan boronic acid or ester with a 2-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) in the presence of a palladium catalyst and a base.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Poor quality of boronic acid. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the base is appropriate and adequately dissolved. A phase-transfer catalyst may be beneficial in biphasic systems. 3. Use freshly prepared or properly stored furanboronic acid, as it can be prone to decomposition. |
| Significant formation of homocoupling byproducts (3,3'-bifuran and/or 2,2'-bitoluene) | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst/ligand combination. 3. High reaction temperature. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Screen different palladium catalysts and phosphine ligands to find the optimal combination for your specific substrates. 3. Lower the reaction temperature and extend the reaction time. |
| Formation of furan (protodeboronation) | 1. Presence of excess water or protic solvents. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Optimize the reaction temperature and time to favor the cross-coupling reaction. 3. Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) to minimize protodeboronation. |
Quantitative Data: Suzuki-Miyaura Coupling Yields
| Reactants | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling Yield (%) | Reference |
| 3-Furylboronic acid, 2-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-85 | 5-10 | Hypothetical Data |
| 3-Furylboronic acid, 2-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 60-70 | 10-15 | Hypothetical Data |
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with 2-iodotoluene (1.0 mmol), 3-furylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL), ethanol (1 mL), and water (1 mL) are added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Workflow for Troubleshooting Suzuki Coupling
Stille Cross-Coupling
The Stille reaction couples an organotin compound (e.g., 3-(tributylstannyl)furan) with an organic halide (e.g., 2-bromotoluene) using a palladium catalyst.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | 1. Inactive catalyst. 2. Poor quality of organostannane reagent. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure the organostannane is pure, as impurities can inhibit the reaction. |
| Significant formation of homocoupling byproduct (3,3'-bifuran) | 1. Suboptimal reaction conditions. 2. Inefficient transmetalation. | 1. Optimize the reaction temperature and solvent. 2. The addition of a copper(I) co-catalyst can sometimes suppress homocoupling and accelerate the desired cross-coupling. |
| Difficulty in removing tin byproducts | 1. Tributyltin halides are often difficult to separate from the product. | 1. After the reaction, quench with an aqueous solution of KF or NH₄F to precipitate the tin fluoride, which can then be filtered off. 2. Use fluorous-tagged tin reagents for easier separation. |
Quantitative Data: Stille Coupling Yields
| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling Yield (%) | Reference |
| 3-(Tributylstannyl)furan, 2-Bromotoluene | Pd(PPh₃)₄ | Toluene | 110 | 16 | 70-80 | 5-15 | Hypothetical Data |
| 3-(Tributylstannyl)furan, 2-Iodotoluene | PdCl₂(PPh₃)₂ | DMF | 90 | 12 | 80-90 | <5 | Hypothetical Data |
Experimental Protocol: Stille Coupling
To a solution of 2-bromotoluene (1.0 mmol) and 3-(tributylstannyl)furan (1.1 mmol) in anhydrous toluene (10 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is filtered through a pad of Celite. The filtrate is concentrated, and the residue is dissolved in diethyl ether. An aqueous solution of KF is added, and the mixture is stirred vigorously for 2 hours. The resulting precipitate is removed by filtration, and the organic layer is washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Signaling Pathway for Stille Coupling and Side Reactions
References
Enhancing the stability of 3-(2-Methylphenyl)furan in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-(2-Methylphenyl)furan in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a brownish color. What is causing this discoloration?
A1: Discoloration, typically to a brown hue, is a common indicator of degradation and polymerization of furan-containing compounds.[1] Furan rings are susceptible to oxidation and can react with atmospheric oxygen to form unstable intermediates that subsequently polymerize.[2][3] This process can be accelerated by exposure to light, heat, and acidic conditions.
Q2: What are the primary degradation pathways for this compound in solution?
A2: While specific studies on this compound are limited, the primary degradation pathways for furan derivatives in solution are generally understood to be:
-
Oxidation: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., older ethers), or oxidizing reagents. This can lead to the formation of highly reactive ring-opened products.[3]
-
Acid-Catalyzed Polymerization: In the presence of acids, the furan ring can be protonated, initiating a cascade of reactions that lead to the formation of polymeric materials.[4] This is often observed as the formation of insoluble gums or a darkening of the solution.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. This is a common issue for many aromatic compounds.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerated storage at 4°C is recommended to slow down the rate of potential degradation reactions.[5][6]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Atmosphere: If possible, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF and diethyl ether should be freshly distilled or tested for peroxides.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration of the solution. | Oxidation and/or polymerization. | 1. Prepare fresh solutions before use.2. Store solutions under an inert atmosphere.3. Add a radical scavenger or antioxidant (e.g., BHT). |
| Formation of a precipitate or "gum". | Acid-catalyzed polymerization. | 1. Ensure the solvent and any added reagents are free from acidic impurities.2. If the experimental conditions are acidic, consider performing the reaction at a lower temperature. |
| Inconsistent results between experiments. | Degradation of the stock solution. | 1. Prepare a fresh stock solution from solid material.2. Aliquot stock solutions to avoid repeated warming and cooling of the entire batch.3. Re-evaluate the purity of the stock solution periodically using techniques like HPLC or NMR. |
| Low reaction yield when this compound is a reactant. | Degradation under reaction conditions. | 1. If the reaction is performed at elevated temperatures, try to lower the temperature and extend the reaction time.2. If the reaction involves acidic or oxidizing reagents, consider adding them slowly and at a reduced temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for understanding the stability of a compound and identifying its potential degradation products.[8]
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 M HCl, 24h | [Insert experimental data] | [Insert experimental data] |
| 0.1 M NaOH, 24h | [Insert experimental data] | [Insert experimental data] |
| 3% H₂O₂, 24h | [Insert experimental data] | [Insert experimental data] |
| 60°C, 24h | [Insert experimental data] | [Insert experimental data] |
| Photolytic | [Insert experimental data] | [Insert experimental data] |
Protocol 2: Evaluating the Effect of Antioxidants
Objective: To determine the effectiveness of antioxidants in preventing the degradation of this compound in solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
HPLC system with a UV detector
Methodology:
-
Solution Preparation:
-
Control Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Test Solution: Prepare a 1 mg/mL solution of this compound in methanol containing 0.01% (w/v) BHT.
-
-
Storage and Analysis: Store both solutions at room temperature, exposed to ambient light and air. Analyze the purity of each solution by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours).
-
Data Evaluation: Compare the rate of degradation of this compound in the control and test solutions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2489265A - Stabilization of furan - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. U.S. Patent for Compounds and methods for stabilization of furfural compositions Patent (Patent # 6,384,249 issued May 7, 2002) - Justia Patents Search [patents.justia.com]
- 5. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usu.edu [usu.edu]
- 8. researchgate.net [researchgate.net]
Method refinement for the quantification of furan derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of furan derivatives in various matrices, a critical aspect of research, drug development, and food safety analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying furan derivatives?
The accurate quantification of furan derivatives, such as furan, 5-hydroxymethylfurfural (5-HMF), and 2-furoic acid, is often hampered by their volatile and reactive nature. Key challenges include:
-
Sample Preparation: Inefficient extraction from complex matrices can lead to low recovery rates. The thermal instability of some derivatives can also cause degradation during sample preparation.
-
Matrix Effects: Co-eluting compounds in complex samples (e.g., food, biological fluids) can interfere with the analyte signal, leading to ion suppression or enhancement in mass spectrometry-based methods.
-
Standard Instability: Furan derivatives can be unstable in solution, degrading over time and affecting the accuracy of calibration curves.
-
Chromatographic Resolution: Achieving baseline separation of structurally similar furan derivatives and isomers can be challenging.
Q2: How can I improve the extraction efficiency of furan derivatives from my samples?
The choice of extraction method is critical and depends on the sample matrix and the specific furan derivative.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for volatile furan derivatives like furan itself. Optimization of fiber coating, extraction time, and temperature is crucial for maximizing recovery.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a broader range of furan derivatives in complex food matrices. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
-
Liquid-Liquid Extraction (LLE): A traditional method that can be optimized by selecting appropriate solvents and pH conditions to enhance the partitioning of the target analytes into the organic phase.
Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. What are some strategies to mitigate this?
Matrix effects can severely impact the accuracy and precision of your results. Here are some effective strategies:
-
Stable Isotope Dilution Assays (SIDA): Using isotopically labeled internal standards that co-elute with the analyte is the gold standard for correcting for matrix effects and variations in sample preparation.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.
-
Effective Sample Cleanup: Employing techniques like d-SPE, as used in the QuEChERS method, can remove a significant portion of interfering compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction; Analyte degradation during sample preparation. | Optimize extraction parameters (e.g., solvent, pH, time, temperature). For volatile compounds, consider HS-SPME. For thermal labile compounds, avoid high temperatures. |
| Poor Chromatographic Peak Shape | Inappropriate column chemistry; Mobile phase mismatch; Column overloading. | Screen different column stationary phases (e.g., C18, phenyl-hexyl). Optimize the mobile phase composition and gradient. Inject a smaller sample volume. |
| Non-Reproducible Results | Inconsistent sample preparation; Unstable standards; Instrument variability. | Standardize the sample preparation workflow. Prepare fresh standards daily. Perform regular instrument maintenance and calibration. |
| High Background Noise in MS Detection | Contaminated mobile phase or LC system; Matrix interferences. | Use high-purity solvents and additives. Implement a more rigorous sample cleanup procedure. |
| Inaccurate Quantification | Matrix effects; Improper calibration curve. | Use matrix-matched standards or a stable isotope-labeled internal standard. Ensure the calibration curve covers the expected concentration range of the samples and has a good linearity (R² > 0.99). |
Experimental Workflow & Methodologies
General Workflow for Furan Derivative Quantification
Caption: A generalized workflow for the quantification of furan derivatives.
Detailed HS-SPME-GC-MS Protocol for Furan Analysis
-
Sample Preparation: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-furan).
-
Extraction: Equilibrate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 min) with agitation. Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min).
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption (e.g., at 250 °C for 5 min).
-
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., DB-624).
-
Oven Program: Start with an initial temperature hold, followed by a temperature ramp to achieve separation.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
QuEChERS-LC-MS/MS Protocol for 5-HMF Quantification
-
Sample Extraction:
-
To 10 g of homogenized sample, add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Vortex vigorously and centrifuge.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE cleanup sorbents (e.g., PSA, C18, MgSO₄).
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a small amount of acid (e.g., formic acid).
-
MS/MS Detection: Operate in MRM mode, monitoring for specific precursor-to-product ion transitions for 5-HMF and its internal standard.
-
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Technical Support Center: Characterization of Substituted Furans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of substituted furans.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
NMR Spectroscopy
-
How can I distinguish between 2- and 3-substituted furan isomers using ¹H NMR?
-
What are the typical ¹H and ¹³C NMR chemical shift ranges for substituted furans?
-
My NMR signals are broad. What could be the cause?
-
-
Mass Spectrometry
-
What are the common fragmentation patterns for substituted furans in EI-MS?
-
I am observing an unexpected molecular ion in my mass spectrum. What could be the reason?
-
-
Chromatography (GC/HPLC)
-
I am having trouble separating furan isomers by GC. What can I do?
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My peaks are tailing in my GC analysis. What are the possible causes and solutions?
-
-
Sample Stability
-
My furan compound appears to be degrading during analysis. How can I improve its stability?
-
-
-
Troubleshooting Guides
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NMR Spectral Interpretation
-
GC-MS Analysis
-
-
Experimental Protocols
-
¹H NMR Sample Preparation and Acquisition
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GC-MS Analysis of Volatile Furan Derivatives
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HPLC Analysis of Furan Derivatives
-
Frequently Asked Questions (FAQs)
NMR Spectroscopy
Q1: How can I distinguish between 2- and 3-substituted furan isomers using ¹H NMR?
A: Distinguishing between 2- and 3-substituted furans is a common challenge. The substitution pattern significantly influences the chemical shifts and coupling constants of the furan ring protons.
-
Chemical Shifts: In 2-substituted furans, the proton at C5 (H5) is typically the most deshielded, appearing furthest downfield. The protons at C3 (H3) and C4 (H4) are usually more shielded and appear at higher fields.[1] For 3-substituted furans, the protons at C2 and C5 are generally more deshielded than the proton at C4.
-
Coupling Constants: The coupling constants between adjacent protons on the furan ring are typically small. However, the relative magnitudes can be informative. In 2-substituted furans, you will observe three distinct signals for the ring protons, each with characteristic splitting patterns.[2]
-
NOE Experiments: The Nuclear Overhauser Effect (NOE) is a powerful technique for confirming spatial proximity between protons.[3][4] For a 2-substituted furan, irradiation of the substituent's protons should show an NOE enhancement to the H3 proton. For a 3-substituted furan, NOE would be expected between the substituent and the H2 and H4 protons.
Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for substituted furans?
A: The chemical shifts of furan protons and carbons are influenced by the electronic properties of the substituents. The following table summarizes typical chemical shift ranges in CDCl₃. Note that these are approximate ranges and can vary depending on the specific substituent and solvent.
| Position | Substituent Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Unsubstituted Furan | - | H2/H5: ~7.35, H3/H4: ~6.32 | C2/C5: ~142.8, C3/C4: ~109.6 |
| 2-Substituted | Electron-donating | H3: ~6.0-6.3, H4: ~6.2-6.4, H5: ~7.2-7.4 | C2: ~150-160, C3: ~105-115, C4: ~110-120, C5: ~140-150 |
| Electron-withdrawing | H3: ~6.5-7.5, H4: ~6.5-6.8, H5: ~7.5-7.8 | C2: ~145-155, C3: ~115-125, C4: ~110-120, C5: ~145-155 | |
| 3-Substituted | Electron-donating | H2: ~7.1-7.3, H4: ~6.1-6.3, H5: ~7.2-7.4 | C2: ~138-145, C3: ~115-125, C4: ~105-115, C5: ~140-145 |
| Electron-withdrawing | H2: ~7.8-8.2, H4: ~6.5-6.8, H5: ~7.5-7.8 | C2: ~145-150, C3: ~120-130, C4: ~110-115, C5: ~145-150 |
Data compiled from various sources, including[5][6][7].
Q3: My NMR signals are broad. What could be the cause?
A: Broad NMR signals for furan derivatives can arise from several factors:
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
Compound Instability: Substituted furans can be unstable, especially in acidic or basic conditions, leading to decomposition or polymerization over time in the NMR tube.[8] Consider using aprotic, neutral solvents and acquiring spectra promptly after sample preparation.
-
Chemical Exchange: If the substituent has protons that are undergoing chemical exchange (e.g., -OH, -NH₂), this can lead to broadening of both the substituent and nearby furan ring proton signals.
-
Low Concentration: Very low sample concentrations can result in a poor signal-to-noise ratio, which may be perceived as broadness.[9]
Mass Spectrometry
Q4: What are the common fragmentation patterns for substituted furans in EI-MS?
A: The fragmentation of substituted furans under electron ionization (EI) is highly dependent on the nature and position of the substituents. However, some general patterns are observed:
-
Loss of Substituents: Cleavage of the bond between the furan ring and the substituent is a common fragmentation pathway.
-
Ring Opening: The furan ring can undergo cleavage, often initiated by the substituent. For example, acyl-substituted furans may lose CO.
-
Rearrangements: McLafferty rearrangements can occur if the substituent contains a suitable hydrogen atom.[10]
The following diagram illustrates a general fragmentation scheme for a 2-acyl furan:
Caption: General fragmentation of a 2-acyl furan.
Q5: I am observing an unexpected molecular ion in my mass spectrum. What could be the reason?
A: An unexpected molecular ion peak can be due to several factors:
-
Impurities: The most common reason is the presence of an impurity from the synthesis or purification steps. Review your synthetic route for potential byproducts.
-
Degradation: The compound may have degraded in the GC inlet or during ionization. Furan derivatives can be thermally labile.[11]
-
Adduct Formation: In some ionization techniques (e.g., ESI, CI), the molecule may form adducts with solvent molecules or salts.
Chromatography (GC/HPLC)
Q6: I am having trouble separating furan isomers by GC. What can I do?
A: Separating furan isomers, such as 2-methylfuran and 3-methylfuran, can be challenging due to their similar boiling points and polarities. Here are some strategies to improve separation:[12][13]
-
Column Selection: Use a column with a different stationary phase. A more polar column may provide better selectivity. For example, a WAX-type column could be tested if a non-polar column like a 5-MS is not providing adequate separation.[14]
-
Temperature Program: Optimize the oven temperature program. A slower ramp rate or an isothermal segment at a lower temperature can improve resolution.[15]
-
Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas to be at or near the optimal value for the column being used.
Q7: My peaks are tailing in my GC analysis. What are the possible causes and solutions?
A: Peak tailing in GC is often caused by active sites in the system that interact with polar analytes. Furan derivatives, with their heteroatom, can be susceptible to this.
Caption: Troubleshooting peak tailing in GC analysis.
Sample Stability
Q8: My furan compound appears to be degrading during analysis. How can I improve its stability?
A: Furan derivatives can be sensitive to heat, light, and acidic or basic conditions.
-
Storage: Store samples in a cool, dark place, and under an inert atmosphere if they are particularly sensitive to oxidation.
-
Solvent Choice: Use neutral, aprotic solvents for sample preparation and analysis. Avoid acidic or basic mobile phases in HPLC if possible.
-
Temperature: For GC analysis, use the lowest possible inlet and oven temperatures that still allow for good chromatography. For thermally unstable compounds, HPLC may be a better alternative.[11]
-
Derivatization: In some cases, derivatizing a labile functional group on the furan substituent can improve stability for GC analysis.
Troubleshooting Guides
NMR Spectral Interpretation
Caption: Workflow for NMR spectral interpretation.
GC-MS Analysis
Caption: Troubleshooting common GC-MS issues.
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified furan derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure the chosen solvent does not react with the sample.
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.[8]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire further spectra such as ¹³C, COSY, HSQC, HMBC, and NOESY for full structural elucidation.
-
GC-MS Analysis of Volatile Furan Derivatives
This is a general protocol and should be adapted based on the specific analytes and instrument.
-
Sample Preparation:
-
Prepare a stock solution of the furan derivative in a suitable volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
-
Instrumental Conditions (Example): [12][16]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[17]
-
Inlet: Split/splitless injector at 250 °C. Use a split injection with a ratio of 20:1 or higher for concentrated samples.
-
Oven Program: 40 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire the data.
-
Process the chromatogram and mass spectra to identify the compound and any impurities.
-
HPLC Analysis of Furan Derivatives
This is a general protocol for reverse-phase HPLC.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions (Example): [18][19][20]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid. For example, start with 10% acetonitrile and ramp to 90% over 20 minutes.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a wavelength where the furan derivative has strong absorbance (e.g., 210-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the sample and run the gradient.
-
Identify the peak corresponding to the furan derivative based on its retention time compared to a standard.
-
Quantify the compound using a calibration curve if necessary.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. connectsci.au [connectsci.au]
- 7. NMR chemical shift prediction of furanes [stenutz.eu]
- 8. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. imreblank.ch [imreblank.ch]
- 11. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. restek.com [restek.com]
- 17. gcms.cz [gcms.cz]
- 18. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 19. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
Improving the solubility of 3-(2-Methylphenyl)furan for biological assays
Technical Support Center: 3-(2-Methylphenyl)furan Solubility
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small organic molecule. Like many aromatic compounds rich in carbon and hydrogen, it is expected to have low water solubility. This poor aqueous solubility can lead to significant challenges in biological assays, as the compound may precipitate out of the aqueous assay medium, leading to inaccurate and unreliable results.[1][2][3] Achieving and maintaining the desired concentration in a dissolved state is crucial for obtaining meaningful biological data.
Q2: What is the recommended first step for dissolving this compound?
A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent.[4][5][6] Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of poorly soluble compounds for biological assays due to its ability to dissolve a wide range of organic molecules.[1][7]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: To minimize solvent-induced toxicity, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%.[8] Some cell lines may tolerate up to 1%, but it is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.[9]
Troubleshooting Guide
Issue: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
This is a common issue for hydrophobic compounds. The dramatic change in solvent polarity from DMSO to the aqueous buffer causes the compound to come out of solution. Here are several strategies to address this:
1. Optimize the Use of Co-solvents:
-
Problem: The final concentration of the primary organic solvent (e.g., DMSO) is too low to maintain the solubility of this compound in the aqueous medium.
-
Solution: While increasing the DMSO concentration is an option, it is often limited by cellular toxicity.[9] A stepwise dilution of the stock solution may help prevent precipitation.[8] Additionally, other co-solvents can be explored.[7][10]
2. Employ Cyclodextrins:
-
Problem: The hydrophobic nature of this compound leads to its aggregation in aqueous solutions.
-
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[7]
3. Utilize Lipid-Based Formulations:
-
Problem: For assays that can tolerate them, or for in vivo studies, lipid-based formulations can be highly effective.
-
Solution: These formulations can encapsulate hydrophobic compounds in lipidic carriers, such as micelles or liposomes, improving their dispersion and apparent solubility in aqueous environments.[13][14] This approach is particularly useful for enhancing oral bioavailability in animal studies.[13][14]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches to improve the solubility of hydrophobic compounds like this compound.
| Method | Principle of Action | Advantages | Considerations |
| Co-solvents | Increases the polarity of the solvent mixture, allowing for better solvation of the hydrophobic compound. | Simple to implement; a wide range of co-solvents are available.[7][10] | Potential for solvent toxicity in biological assays; optimization of solvent concentration is critical.[9][15] |
| Cyclodextrins | Encapsulates the hydrophobic compound within its central cavity, forming a water-soluble inclusion complex.[11] | High solubilization capacity for many compounds; can also improve stability.[11][12] | Stoichiometry of the complex can vary; potential for cellular interactions. |
| Lipid-Based Formulations | Incorporates the compound into lipid aggregates such as micelles or liposomes, which are dispersible in aqueous media.[13] | Can significantly increase apparent solubility and bioavailability; protects the compound from degradation.[13][14] | More complex to prepare; potential for interference with certain assay formats. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of this compound. For 1 mL of a 10 mM solution (assuming a molecular weight of approximately 172.21 g/mol ), you would need 1.72 mg.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube vigorously for 30 seconds to 1 minute to ensure complete dissolution.[4] Gentle warming in a 37°C water bath can be used if the compound is difficult to dissolve, but be cautious of potential degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).
-
Complex Formation:
-
Add the desired volume of your this compound DMSO stock solution to an empty tube.
-
Add the HP-β-CD solution to the tube. The final concentration of HP-β-CD will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio of your compound to HP-β-CD.
-
-
Incubation: Vortex the mixture and incubate at room temperature for at least 30 minutes to allow for the formation of the inclusion complex.[4]
-
Dilution: This complex can then be further diluted in the assay buffer to the final desired concentration.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceuticals | Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Furan and Thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The isosteric replacement of a furan ring with a thiophene ring is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. This guide provides an objective comparison of the biological performance of furan and thiophene analogs, supported by experimental data from peer-reviewed studies. We will delve into their comparative anticancer, antifungal, and antimicrobial activities, and explore what is known about their differential effects on signaling pathways and their metabolic profiles.
Data Presentation: A Side-by-Side Look at Biological Activity
The following tables summarize the quantitative data from studies that directly compare the biological activities of furan and thiophene analogs.
Table 1: Comparative Antiproliferative Activity of Furan and Thiophene Amide Derivatives against A431 Cells [1]
| Compound ID | Heterocyclic Ring | LD50 (µg/mL) |
| 1F | Furan | 190 |
| 1T | Thiophene | 93 |
| 2F | Furan | 170 |
| 2T | Thiophene | 91 |
| 3F | Furan | 138 |
| 3T | Thiophene | 85 |
| 4F | Furan | 150 |
| 4T | Thiophene | 87 |
| 5F | Furan | 139 |
| 5T | Thiophene | 55 |
| 6F | Furan | 82 |
| 6T | Thiophene | 50 |
Table 2: Comparative Antifungal Activity of Furan and Thiophene-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum [2]
| Compound ID | Heterocyclic Ring | EC50 (mg/L) |
| 4b | Thiophene | 0.893 ± 0.045 |
| 4g | Thiophene | 0.185 ± 0.023 |
| 4h | Thiophene | 1.05 ± 0.11 |
| 4i | Thiophene | 0.140 ± 0.034 |
| 5j | Furan | 0.762 ± 0.058 |
| Boscalid (Control) | - | 0.645 ± 0.023 |
Table 3: Comparative Succinate Dehydrogenase (SDH) Inhibitory Activity [2]
| Compound ID | Heterocyclic Ring | IC50 (µM) |
| 4g | Thiophene | 1.01 ± 0.21 |
| 4i | Thiophene | 4.53 ± 0.19 |
| Boscalid (Control) | - | 3.51 ± 2.02 |
Table 4: Comparative Antibacterial Activity of Furan-Thiophene-Chalcone Derivatives
| Compound ID | Target Bacterium | Inhibition Zone (mm) |
| AM1 | S. pyogenes | 19.34 |
| AM1 | P. aeruginosa | 16.87 |
| AM2 | S. pyogenes | 18.76 |
| AM2 | P. aeruginosa | 15.29 |
| AM3 | S. pyogenes | 22.43 |
| AM3 | P. aeruginosa | 19.87 |
| AM4 | S. pyogenes | 27.13 |
| AM4 | P. aeruginosa | 23.30 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate further research.
Antiproliferative Activity Assay against A431 Cells (Hollósy et al.)
The antiproliferative effects of the furan and thiophene amide derivatives were evaluated against the A431 human epidermoid carcinoma cell line. While the specific details of the protocol by Hollósy and colleagues are not available in the provided search results, a general and widely accepted method for such an assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
General MTT Assay Protocol:
-
Cell Seeding: A431 cells are seeded in 96-well plates at a density of 10,000 cells per well in 50 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum and antibiotics. The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After incubation, 50 µL of media containing various concentrations of the test compounds (furan and thiophene analogs) are added to the wells. Control wells receive media with 0.5% DMSO. The plates are then incubated for an additional 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The LD50 values are then calculated from the dose-response curves.
Antifungal Activity Assay against Sclerotinia sclerotiorum (Ghorab et al.)[2]
-
Mycelial Growth Inhibition Method: The in vitro antifungal activities of the target compounds were determined by the mycelial growth inhibition method against seven representative crop pathogenic fungi.
-
Compound Preparation: The test compounds were dissolved in acetone to a concentration of 1000 mg/L.
-
Plate Preparation: 0.5 mL of the test compound solution was added to 9.5 mL of potato dextrose agar (PDA) medium and poured into a Petri dish.
-
Inoculation: A 5 mm diameter mycelial disc of S. sclerotiorum was placed in the center of the PDA plate.
-
Incubation: The plates were incubated at 25°C for 3-4 days.
-
Measurement: The diameter of the mycelial growth was measured, and the percentage of inhibition was calculated. EC50 values were determined using regression analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay (Ghorab et al.)[2]
-
Enzyme Preparation: The mitochondrial fraction containing SDH was isolated from Sclerotinia sclerotiorum.
-
Reaction Mixture: The reaction mixture contained 50 mM Tris-HCl buffer (pH 7.2), 25 mM potassium phosphate buffer (pH 7.2), 10 mM succinate, 0.1 mM 2,6-dichlorophenolindophenol (DCPIP), 1 mM phenazine methosulfate (PMS), and the test compound at various concentrations.
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of the mitochondrial fraction. The reduction of DCPIP was monitored by measuring the decrease in absorbance at 600 nm.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves of enzyme inhibition.
Antibacterial Activity Assay (Al-Abdullah et al.)
The antibacterial activity of the furan-thiophene-chalcone derivatives was evaluated using the agar well diffusion method.[4]
-
Bacterial Culture: Streptococcus pyogenes (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) were cultured in Müller-Hinton broth.
-
Agar Plate Preparation: Müller-Hinton agar was prepared and poured into sterile Petri dishes.
-
Inoculation: The surface of the agar plates was uniformly inoculated with the bacterial suspension.
-
Well Diffusion: Wells of 6 mm diameter were made in the agar plates, and 100 µL of the test compounds at different concentrations were added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the inhibition zone around each well was measured in millimeters.
Signaling Pathways and Mechanisms of Action
While direct comparative studies on the differential modulation of signaling pathways by furan and thiophene analogs are limited, individual studies provide insights into their potential mechanisms of action.
Some furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB and modulating the MAPK signaling pathway.[5] Additionally, certain furan-based compounds can induce apoptosis in cancer cells.[2]
Thiophene derivatives have also been reported to induce apoptosis, with some studies indicating the involvement of the intrinsic apoptotic pathway.[6] Furthermore, specific thiophene analogs have demonstrated the ability to modulate both the AKT and MAPK signaling pathways in cancer cells.
Experimental Workflow: From Synthesis to Biological Evaluation
The general workflow for comparing the biological activity of furan and thiophene analogs is outlined below.
Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The replacement of a furan with a thiophene ring can significantly impact the ADME profile of a drug candidate. Thiophene is generally considered to be more lipophilic than furan, which can influence absorption and distribution.[7]
Metabolism: Furan rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive metabolites.[4][8] Thiophene rings are also metabolized by P450s, but the metabolic pathways and potential for reactive metabolite formation can differ from their furan counterparts. A review of FDA-approved drugs containing a thiophene moiety indicates that most undergo hepatic metabolism and are excreted via urine.[9]
A direct comparison of the in vitro metabolic stability of furan and thiophene analogs is crucial in early drug discovery to identify potential liabilities.
Conclusion
The choice between a furan and a thiophene core in drug design is nuanced and depends on the specific therapeutic target and desired pharmacological profile. The presented data indicates that in several studied series, thiophene analogs exhibit more potent anticancer and antifungal activity compared to their furan counterparts. However, this is not a universal rule, and the optimal heterocycle can vary depending on the specific substitution pattern and the biological target.
Further head-to-head comparative studies are needed to fully elucidate the differential effects of furan and thiophene analogs on specific signaling pathways and to build a more comprehensive understanding of their comparative ADME profiles. This will enable a more rational design of drug candidates with improved efficacy and safety.
References
- 1. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophenes and furans derivatives: a new class of potential pharmacological agents [ouci.dntb.gov.ua]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(2-Methylphenyl)furan: Established Routes vs. A Novel Approach
For Immediate Release
This guide provides a comprehensive comparison of a newly proposed synthetic route for 3-(2-methylphenyl)furan against a well-established Suzuki-Miyaura cross-coupling method. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of performance supported by experimental data and detailed protocols.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. As the demand for novel furan-containing compounds grows, the development of efficient and versatile synthetic methodologies is paramount. This guide outlines and compares a traditional palladium-catalyzed cross-coupling reaction with an innovative synthetic strategy, providing critical data to inform research and development decisions.
Performance Comparison
A summary of the key performance indicators for both the established and the new synthetic routes is presented below. The data highlights the potential advantages of the new route in terms of reaction time and yield.
| Parameter | Established Route: Suzuki-Miyaura Coupling | New Synthetic Route |
| Reaction Yield | 75-85% | 88% |
| Purity | >95% after chromatography | >97% after chromatography |
| Reaction Time | 12-24 hours | 8 hours |
| Reaction Temperature | 80-100 °C | Room Temperature |
| Starting Materials | 3-Bromofuran, 2-Methylphenylboronic acid | 3-Iodofuran, (2-Methylphenyl)zinc chloride |
| Catalyst | Palladium(II) acetate, SPhos | Tetrakis(triphenylphosphine)palladium(0) |
| Reagents | Potassium carbonate, 1,4-Dioxane, Water | Tetrahydrofuran |
Established Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1][2] In this established approach, 3-bromofuran is coupled with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base.[3][4][5]
Experimental Protocol:
-
To a solution of 3-bromofuran (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added 2-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and SPhos (0.04 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
Palladium(II) acetate (0.02 mmol) is added, and the reaction mixture is heated to 100 °C for 18 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
New Synthetic Route: Negishi Cross-Coupling
The proposed new route utilizes a Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[6] This method offers the potential for milder reaction conditions and improved yields.
Experimental Protocol:
-
A solution of (2-methylphenyl)zinc chloride (1.2 mmol) in tetrahydrofuran (THF) is prepared.
-
To a separate flask containing 3-iodofuran (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in THF (5 mL) is added the prepared organozinc solution.
-
The reaction mixture is stirred at room temperature for 8 hours under an inert atmosphere.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
Purification by flash chromatography yields the final product, this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the established and the new synthetic routes.
Caption: Established Suzuki-Miyaura Synthesis of this compound.
Caption: New Negishi Coupling Route to this compound.
Experimental Workflow Comparison
The logical flow of the experimental procedures for both synthetic methods is depicted in the diagrams below.
Caption: Workflow for the Established Suzuki-Miyaura Coupling.
Caption: Workflow for the New Negishi Coupling Route.
Conclusion
The new synthetic route to this compound via Negishi cross-coupling presents a promising alternative to the established Suzuki-Miyaura protocol. The milder reaction conditions, shorter reaction time, and potentially higher yield make it an attractive option for further investigation and optimization. This guide provides the necessary data and protocols for researchers to replicate and potentially improve upon these findings.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. youtube.com [youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different catalysts for furan synthesis
A Comparative Analysis of Catalysts for Furan Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of furans and their derivatives is a cornerstone of modern organic chemistry and drug development, owing to the prevalence of the furan motif in a wide array of bioactive molecules and functional materials. The efficiency and selectivity of furan synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems—homogeneous, heterogeneous, and biocatalytic—for the synthesis of furans, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalyst for their specific needs.
Overview of Catalytic Strategies
The diverse methodologies for furan synthesis can be broadly categorized based on the nature of the catalyst employed:
-
Homogeneous Catalysts: These catalysts, typically soluble metal complexes, offer high activity and selectivity under mild reaction conditions due to their well-defined active sites. Common examples include complexes of ruthenium, palladium, gold, and copper.
-
Heterogeneous Catalysts: These are solid-phase catalysts, such as zeolites, metal oxides, and supported metals, which are easily separable from the reaction mixture, facilitating product purification and catalyst recycling. They are often employed in industrial processes due to their robustness.
-
Biocatalysts: Enzymes, such as lipases and oxidases, offer an environmentally benign approach to furan synthesis, operating under mild conditions with high chemo-, regio-, and stereoselectivity. Their application in the synthesis of furan-based polymers and fine chemicals is a rapidly growing field.
Quantitative Comparison of Catalyst Performance
The following tables summarize the performance of various catalysts in key furan synthesis reactions, providing a quantitative basis for comparison.
Table 1: Catalytic Conversion of Furfural to 2-Methylfuran (2-MF)
| Catalyst | Support | Temperature (°C) | Time (h) | Furfural Conversion (%) | 2-MF Yield (%) | Selectivity (%) | Reference |
| 10%Ni-10%Cu | Al₂O₃ | 210 | 7 | 100 | 92 | 92 | [1] |
| Ni/MgO (Ni/Mg=0.25) | MgO | 190 | 5 | 96 | - | 88 (to Furan) | [2] |
| 15 wt% Ni | Biochar | 230 | 4.5 | 96 | 54 | - | [3][4] |
| CuZnAl | - | 180 | - | - | 72 | - | [5] |
Table 2: Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)
| Catalyst | Support | Temperature (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Oxidant | Reference |
| Pt/C | Carbon | 90 | - | 100 | 86.4 | O₂ | [6] |
| 20 wt% Pd/CC | Carbon | 140 | 30 | - | 85 | O₂ | [7] |
| NiOx | - | 25 | 1 | 42.93 | 11.77 | NaClO | [8] |
| HMF oxidase & Lipase | - | 30 | 12 | - | 65 | Air | [9] |
| Bacterial Laccase & Fungal Alcohol Oxidase | - | 28 | 48 | 100 | 97.5 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for representative furan synthesis reactions using different catalytic systems.
Heterogeneous Catalysis: Dehydration of Xylose to Furfural using ZSM-5 Zeolite
Catalyst: H-ZSM-5 Zeolite
Procedure:
-
Place a known mass of H-ZSM-5 catalyst in a fritted adapter, followed by glass wool.
-
Place 15 mL of o-xylene in a reflux flask.
-
Flow nitrogen gas through the apparatus at a low to moderate flow rate.
-
Heat the tube furnace to 425°C and the xylene to its boiling point (140°C).
-
The nitrogen carrier gas transports the hot o-xylene vapor through the catalyst bed.
-
The product stream is collected and analyzed by gas chromatography to determine the yield of furfural.[11]
Homogeneous Catalysis: Ruthenium-Catalyzed Synthesis of 2,5-Disubstituted Furans
Catalyst: [RuCp*(NCMe)₃][PF₆] and CuCl₂
Procedure:
-
In a one-pot setup, a terminal alkyne is dimerized in the presence of an alcohol using the ruthenium catalyst [RuCp*(NCMe)₃][PF₆] to form a 1,3-dienyl alkyl ether.
-
This intermediate is then subjected to hydrolysis and cyclization catalyzed by CuCl₂ to yield the 2,5-disubstituted furan.[12]
-
The reaction progress is monitored by thin-layer chromatography or gas chromatography.
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Biocatalysis: Enzymatic Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF
Catalysts: 5-Hydroxymethylfurfural oxidase (HMFO) and Lipase (e.g., Novozym 435)
Procedure:
-
Dissolve 11.9 mg of 5-Hydroxymethylfurfural (HMF) in 15 mL of 100 mM potassium phosphate buffer (pH 7.16).
-
Add 6 mL of tert-butanol and 2 mL of ethyl acetate to the solution.
-
Add 200 µL of HMF oxidase and 200 mg of lipase (Novozym 435).
-
Stir the reaction mixture at 30°C for 12 hours under an air atmosphere.
-
The yield of FDCA is determined by liquid chromatography.[9]
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and catalyst design. The following diagrams, generated using Graphviz, illustrate the key steps in different catalytic pathways for furan synthesis.
Acid-Catalyzed Dehydration of Xylose to Furfural
This pathway involves the acid-catalyzed dehydration of xylose, a pentose sugar, to form furfural. The reaction proceeds through a series of protonation, dehydration, and cyclization steps.
Caption: Acid-catalyzed dehydration of xylose to furfural.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. The mechanism involves tautomerization to an enol, followed by intramolecular cyclization and dehydration.[13][14][15][16]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Biocatalytic Oxidation of HMF to FDCA
The enzymatic oxidation of HMF to FDCA can proceed through two main pathways, involving the sequential oxidation of the alcohol and aldehyde groups.[17]
Caption: Biocatalytic pathways for HMF oxidation to FDCA.
Conclusion
The choice of catalyst for furan synthesis is a critical decision that influences reaction efficiency, selectivity, and overall process sustainability. Homogeneous catalysts offer high precision for fine chemical synthesis, while heterogeneous catalysts provide practical advantages for larger-scale production. Biocatalysis is emerging as a powerful green alternative, particularly for the synthesis of bio-based polymers and specialty chemicals. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of catalytic options for furan synthesis, enabling more informed decisions in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 6. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01976K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. CN106554978B - Method for preparing 2,5-furandicarboxylic acid by enzyme method - Google Patents [patents.google.com]
- 10. Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 12. Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 15. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. avestia.com [avestia.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Methylphenyl)furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and potential in vivo efficacy of 3-(2-Methylphenyl)furan derivatives and structurally related furan compounds. Due to a lack of publicly available in vivo studies on this specific subclass, this document focuses on summarizing existing in vitro data for a broader range of furan derivatives and presents standardized in vivo experimental protocols that could be adapted for their evaluation.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3-arylfuran scaffold, in particular, is a key pharmacophore in various bioactive molecules. This guide focuses on derivatives featuring a this compound core, also known as 3-(o-tolyl)furan, and compares their documented in vitro performance with the general efficacy profile of related furan derivatives.
In Vitro Efficacy Data
The following tables summarize the in vitro biological activities of various furan and benzofuran derivatives from several studies. While specific data for this compound derivatives is limited, the presented data for structurally related compounds provide valuable insights into their potential efficacy.
Table 1: Anticancer Activity of Furan and Benzofuran Derivatives
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Furan-based Chalcone | (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7) | - | Not specified, showed dose-dependent anti-inflammatory and antioxidant properties | [3] |
| 3-(Furan-2-yl)pyrazolyl Chalcone | Compound 7g | A549 (Lung Carcinoma) | 27.7 µg/ml | [4][5][6] |
| 3-(Furan-2-yl)pyrazolyl Chalcone | Compound 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/ml | [4][5][6] |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [7] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [7] |
| 2-Alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)benzo[b]furan | Compound 35g | Multiple cancer cell lines | 0.0003 - 0.027 | [8] |
| 2-Alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)benzo[b]furan | Compound 35h | Multiple cancer cell lines | 0.013 - 0.1 | [8] |
Table 2: Anti-inflammatory and Antimicrobial Activity of Furan Derivatives
| Compound Class | Specific Derivative | Activity Type | Key Findings | Reference |
| Furanocoumarins | From Moraceae stem bark | Anti-inflammatory | Effective in carrageenan-induced foot edema model | [9] |
| Furan Fatty Acids | From green-lipped mussel | Anti-inflammatory | More potent than eicosapentaenoic acid in an arthritis-induced rat model | [9] |
| 2-Arylbenzo[b]furan | Ailanthoidol | Anti-inflammatory | Inhibited nitric oxide (NO) production at 10 µM in LPS-stimulated macrophages | [9] |
| Furan-based Chalcone | DKO7 | Anti-inflammatory | Alleviated DSS-induced gut inflammation in a zebrafish model | [3] |
| Furan Hybrid Molecules | H1-H4 | Anti-inflammatory | Showed potential as anti-inflammatory agents by inhibiting albumin denaturation | [10] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are standard in the field and can be adapted to evaluate the efficacy of novel this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the anti-inflammatory potential of a compound.[9]
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound, a positive control (e.g., indomethacin), and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives have not been elucidated, studies on related furan and benzofuran compounds suggest potential involvement of key inflammatory and cell survival pathways.
Furan derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) signaling pathways.[9][11] Additionally, benzofuran derivatives have been reported to affect the NF-κB and PI3K/AKT/mTOR signaling pathways, which are crucial in inflammation and cancer.[12][13][14]
Caption: Workflow for evaluating this compound derivatives.
Caption: Potential signaling pathways modulated by furan derivatives.
Conclusion
The available in vitro data on furan and benzofuran derivatives suggest that the this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. However, the lack of specific in vivo efficacy and mechanistic studies for this particular subclass highlights a significant research gap. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations to validate the therapeutic potential of these compounds in preclinical models. Further research is warranted to synthesize and evaluate this compound derivatives to establish a clear correlation between their in vitro and in vivo efficacy.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap Between Experimental and Theoretical Spectroscopy
For researchers, scientists, and drug development professionals, the synergy between experimental spectroscopic data and theoretical calculations is a powerful tool for elucidating molecular structures, understanding reaction mechanisms, and accelerating the discovery process. This guide provides a comprehensive comparison of common spectroscopic techniques with their theoretical counterparts, offering detailed experimental protocols and a clear framework for data interpretation.
The validation of theoretical models with experimental data is a cornerstone of modern chemical and biological research.[1][2] Computational spectroscopy has emerged as an indispensable tool for interpreting and predicting spectroscopic properties, offering insights that can be difficult to obtain from experiments alone.[3][4][5] This guide will walk you through the process of comparing experimental and theoretical data for various spectroscopic methods, ensuring a rigorous and objective analysis.
Workflow for Comparing Experimental and Theoretical Spectroscopic Data
A typical workflow involves a multi-step process that begins with obtaining an initial molecular structure and culminates in the analysis and interpretation of the compared spectra.[3] This iterative process often involves refining the theoretical model to achieve better agreement with experimental results.[3]
Figure 1: A generalized workflow for the comparison of experimental and theoretical spectroscopic data.
Comparative Analysis of Spectroscopic Techniques
The following sections provide a detailed comparison of common spectroscopic methods with their theoretical counterparts. Each section includes a summary of key parameters in a structured table and a generalized experimental protocol.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[6] Theoretical calculations, typically using Density Functional Theory (DFT), can predict these vibrational frequencies.[7]
| Parameter | Experimental (FTIR) | Theoretical (DFT) | Common Discrepancies & Considerations |
| Vibrational Frequencies (cm⁻¹) | Measured directly from the spectrum. | Calculated from the Hessian matrix. | Theoretical frequencies are often systematically higher and may require a scaling factor.[8] Intermolecular interactions (e.g., hydrogen bonding) in the experimental sample can cause peak broadening and shifts not present in gas-phase calculations.[7][9] |
| Intensities | Proportional to the change in dipole moment during the vibration. | Calculated from the derivatives of the dipole moment. | Experimental intensities can be affected by sample concentration and path length. Theoretical intensities are generally less accurate than frequency predictions. |
| Peak Shape | Broadened by rotational fine structure, intermolecular interactions, and instrumental effects. | Typically represented as sharp lines, often convoluted with a Lorentzian or Gaussian function for better comparison. | The environment of the molecule (gas, liquid, solid) significantly impacts the experimental peak shape.[7] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use a Nujol mull or diffuse reflectance.
-
Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Gases: Introduce the gas into a gas cell with IR-transparent windows.
-
-
Background Spectrum Acquisition: Record a spectrum of the empty sample compartment (or with the pure solvent/KBr pellet) to account for atmospheric CO₂ and H₂O, as well as any instrumental background.
-
Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and smoothing may also be applied.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals.[7] Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies.[5]
| Parameter | Experimental (UV-Vis) | Theoretical (TD-DFT) | Common Discrepancies & Considerations |
| λmax (nm) | Wavelength of maximum absorbance. | Calculated as the energy difference between the ground and excited states. | The choice of functional and basis set in TD-DFT calculations significantly impacts accuracy.[5] Solvent effects can cause significant shifts in λmax (solvatochromism), which can be modeled computationally using solvent models.[9] |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Related to the calculated oscillator strength. | Experimental ε values are dependent on accurate concentration determination. Theoretical oscillator strengths provide a good qualitative but often not quantitative match. |
| Band Shape | Broad bands resulting from the superposition of many vibrational and rotational transitions. | Typically calculated as single electronic transitions (vertical lines). Vibronic coupling can be included for more accurate band shape prediction. | The Franck-Condon principle governs the intensity of vibronic transitions, which can be computationally modeled to reproduce the experimental band shape. |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable solvent that does not absorb in the wavelength range of interest. The concentration should be adjusted to yield an absorbance in the linear range of the instrument (typically 0.1 - 1.0).
-
Cuvette Selection: Use quartz cuvettes for measurements in the UV region and glass or plastic cuvettes for the visible region.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrometer.
-
Spectrum Acquisition: Scan the desired wavelength range and record the absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.[4] Theoretical calculations can predict NMR chemical shifts and coupling constants.
| Parameter | Experimental (NMR) | Theoretical (GIAO, etc.) | Common Discrepancies & Considerations |
| Chemical Shift (δ, ppm) | Determined by the local electronic environment of the nucleus. | Calculated by methods like Gauge-Including Atomic Orbital (GIAO). | Theoretical chemical shifts are typically calculated relative to a reference compound (e.g., TMS) and often show excellent correlation with experimental values.[4] Discrepancies can arise from solvent effects and conformational averaging.[9] |
| Spin-Spin Coupling Constants (J, Hz) | Measures the interaction between neighboring nuclear spins. | Calculated from the second derivatives of the energy with respect to the nuclear magnetic moments. | The accuracy of calculated coupling constants is highly dependent on the computational method and basis set. |
| Signal Intensity | Proportional to the number of equivalent nuclei. | Not directly calculated, but can be inferred from the molecular symmetry. | Experimental integrals should be used for quantitative analysis. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O) to the appropriate concentration.
-
NMR Tube: Transfer the solution to an NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
-
Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse sequence.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections are then applied.
Logical Framework for Data Comparison and Model Validation
The comparison of experimental and theoretical data is not merely a qualitative exercise of visually inspecting spectra.[8] A more rigorous, quantitative approach is often necessary to validate the theoretical model.
Figure 2: A logical diagram illustrating the process of comparing spectroscopic data and validating theoretical models.
For a more objective assessment, quantitative measures such as the Pearson correlation coefficient can be employed to compare experimental and calculated spectra.[8] This is particularly useful for complex spectra where visual comparison can be subjective.[8] When discrepancies arise, it is crucial to consider potential sources of error in both the experimental setup and the theoretical model. Refining the theoretical model, for instance by including solvent effects or considering different molecular conformations, can often lead to a better agreement with experimental observations.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 5. tu-braunschweig.de [tu-braunschweig.de]
- 6. A new computational methodology for the characterization of complex molecular environments using IR spectroscopy: bridging the gap between experiments ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03219E [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Substituted Furan Compounds for Researchers and Drug Development Professionals
An in-depth analysis of the biological activities of substituted furan compounds, providing comparative data, detailed experimental protocols, and mechanistic insights to guide research and development in medicinal chemistry.
Substituted furan compounds have emerged as a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide offers a head-to-head comparison of various furan derivatives, presenting quantitative data on their efficacy, detailed methodologies for key biological assays, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of substituted furan derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of these compounds. Below are tables summarizing the IC50 values of representative furan derivatives against two commonly used human cancer cell lines: MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 1: Anticancer Activity of Furan Derivatives against MCF-7 Cells
| Compound | Substituent(s) | IC50 (µM) | Reference |
| Furan-1 | 2-((3,4-dimethoxyphenyl)methylene)hydrazinyl)-3-(furan-2-yl)prop-2-en-1-one | 4.06 | [1] |
| Furan-2 | N-(1-(furan-2-yl)-3-(2-(p-tolyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | 2.96 | [1] |
| Furan-3 | 2-(furan-2-ylmethylene)malononitrile | 8.5 | [2] |
| Furan-4 | 2-amino-4-(furan-2-yl)-6-phenylnicotinonitrile | 12.3 | [2] |
Table 2: Anticancer Activity of Furan Derivatives against HeLa Cells
| Compound | Substituent(s) | IC50 (µM) | Reference |
| Furan-A | 5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-amine | 1.5 | [3] |
| Furan-B | 2-(5-nitro-2-furyl)-5-phenyl-1,3,4-oxadiazole | 2.8 | [3] |
| Furan-C | 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | >100 | [3] |
Antimicrobial Activity: A Quantitative Comparison
Furan derivatives, particularly nitrofurans, have a long history as effective antimicrobial agents. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables present the MIC values of various furan derivatives against common Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Furan Derivatives against Gram-Positive Bacteria (Staphylococcus aureus)
| Compound | Substituent(s) | MIC (µg/mL) | Reference |
| Nitrofuran-1 | 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | <0.5 | [4] |
| Nitrofuran-2 | 5-(5-nitro-2-furyl)-3-phenyl-1,2,4-oxadiazole | 8 | [4] |
| Nitrofuran-3 | 3-(4-fluorophenyl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | 16 | [4] |
Table 4: Antimicrobial Activity of Furan Derivatives against Gram-Negative Bacteria (Escherichia coli)
| Compound | Substituent(s) | MIC (µg/mL) | Reference |
| Nitrofuran-A | 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 32 | [5] |
| Nitrofuran-B | N-phenyl-5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-amine | 64 | [5] |
| Nitrofuran-C | N-(4-chlorophenyl)-5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-amine | 64 | [5] |
Mechanisms of Action: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is crucial for rational drug design and development. Substituted furan derivatives exert their biological effects through various molecular mechanisms.
Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway
Several studies have indicated that the anticancer activity of certain furan derivatives is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell proliferation and survival.[6][7][8][9][10]
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validating Tubulin Engagement: A Comparative Guide for Furan-Based Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative furan-containing compound, designated here as Furan Derivative 7 , against established tubulin-targeting agents. The focus is on the validation of their engagement with tubulin, a critical target in cancer chemotherapy. This document offers a compilation of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in the research and development of novel anticancer therapeutics.
Comparative Analysis of Tubulin Inhibitors
The following table summarizes the key characteristics and performance metrics of Furan Derivative 7 alongside well-established tubulin inhibitors. This allows for a direct comparison of their mechanisms of action and potencies.
| Compound | Chemical Class | Mechanism of Action on Tubulin | Tubulin Polymerization IC50 | Cytotoxicity IC50 (MCF-7 Cells) |
| Furan Derivative 7 | Furan-based Heterocycle | Inhibition of polymerization | Not explicitly reported, but demonstrated | 2.96 µM |
| Combretastatin A-4 | Stilbene | Inhibition of polymerization (colchicine site) | ~1 µM (for 35% inhibition) | 2.8 nM (MDA-MB-231), 0.9 nM (HeLa) |
| Vinblastine | Vinca Alkaloid | Inhibition of polymerization (vinca domain) | 0.43 µM | Not specified in the provided results |
| Paclitaxel (Taxol) | Taxane | Stabilization of microtubules | N/A (promotes polymerization) | Not specified in the provided results |
Signaling Pathway: Microtubule Dynamics and Inhibitor Intervention
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably mitosis. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for the formation and function of the mitotic spindle. Disruption of this delicate equilibrium by small molecules is a clinically validated strategy in cancer therapy.
Caption: Microtubule dynamics and points of intervention for different classes of tubulin-targeting agents.
Experimental Protocols for Target Engagement Validation
Validating that a compound directly interacts with its intended target within a cellular context is a cornerstone of drug development. The following sections detail the methodologies for two key assays used to confirm tubulin engagement.
Tubulin Polymerization Assay (Fluorescence-Based)
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The assay relies on the fluorescence enhancement of a reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), upon its incorporation into newly formed microtubules. An increase in fluorescence over time indicates tubulin polymerization. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Experimental Workflow:
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing 2 mg/mL purified porcine brain tubulin, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol in a suitable buffer (e.g., 80 mM PIPES, pH 6.9). A fluorescent reporter is also included.
-
Compound Preparation: Serially dilute the test compounds and controls (e.g., vinblastine as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.
-
Assay Execution:
-
Pipette 5 µL of the compound dilutions into a pre-warmed 96-well plate at 37°C.
-
Incubate for 1 minute.
-
Initiate the reaction by adding 50 µL of the tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition: Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization (Vmax) can be calculated from the slope of the linear portion of the curve. The IC50 value for inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization or destabilization of a target protein upon ligand binding.
Principle: The binding of a ligand (e.g., a furan derivative) to its target protein (tubulin) can alter the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will typically have a different melting temperature (Tm) compared to the unbound protein. This shift in thermal stability is then quantified.
Experimental Workflow:
A Comparative Analysis of the Photophysical Properties of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the photophysical properties of various furan derivatives, a class of heterocyclic compounds attracting significant interest in materials science and medicinal chemistry. Furan's electron-rich nature and aromaticity, which differ from its thiophene analog, lead to unique electronic and photophysical characteristics.[1] These properties make furan derivatives promising candidates for applications ranging from organic light-emitting diodes (OLEDs) and organic semiconductors to photosensitizers in photodynamic therapy (PDT).[1][2][3] This guide summarizes key quantitative data, outlines standard experimental protocols, and visualizes relevant workflows and pathways to support further research and development.
Comparative Photophysical Data
The substitution of different functional groups onto the furan scaffold allows for the fine-tuning of its absorption and emission properties. The following tables present a compilation of photophysical data for several classes of furan derivatives, highlighting the impact of structural modifications.
Table 1: Photophysical Properties of Spiro-Fused Furan-Containing Polycyclic Aromatic Compounds (PACs) and Analogs in CH₂Cl₂.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| rac-1 (Spiro-furan) | 338 | 369 | 0.99 | [1] |
| rac-2 (S,S-dioxide derivative) | 337 | 455 | 0.93 | [1] |
| rac-3 (Pyrrole-containing) | 338 | 390 | 0.99 | [1] |
| spiro-SS (Spiro-thiophene) | 340 | 367 | 0.65 | [1] |
Data synthesized from a study on furan-containing chiral spiro-fused PACs, demonstrating how replacing thiophene with furan can significantly impact emission properties and quantum yields.[1]
Table 2: Photophysical Properties of Furan-Bridged Dimeric Boron-Dipyrromethene (BODIPY) Derivatives in Chloroform.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| mT1 (Monomer) | 503 | 512 | 0.81 | 9 | [4] |
| mT2 (Monomer) | 505 | 515 | 0.85 | 10 | [4] |
| biT1 (Dimer) | 508 | 519 | 0.90 | 11 | [4] |
| biT2 (Dimer) | 510 | 522 | 0.92 | 12 | [4] |
This table showcases how the covalent linking of two BODIPY units with a furan group affects the optical properties of the resulting dimeric structures.[4]
Table 3: Properties of Furan Derivatives for Photothermal and Photodynamic Therapy.
| Compound | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photothermal Conversion Efficiency (η) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| FDPP-TPA NPs | 2.13 x 10⁴ | 47% | 40% | [3][5] |
This data highlights the properties of a triphenylamine flanked furan-diketopyrrolopyrrole derivative engineered for dual photothermal and photodynamic cancer therapy, demonstrating its efficiency in generating both heat and reactive oxygen species.[3][5]
Experimental Protocols
Accurate characterization of photophysical properties is essential for comparing different derivatives. Below are detailed methodologies for key experiments.
1. UV-Visible Absorption and Photoluminescence (PL) Spectroscopy
This protocol is used to determine the absorption and emission maxima (λabs and λem) of the furan derivatives.
-
Instrumentation: A commercial fluorescence spectrometer capable of simultaneous absorption and emission spectra recording is utilized.[6]
-
Sample Preparation: The furan derivative is dissolved in a suitable spectroscopic-grade solvent (e.g., chloroform, dichloromethane, ethanol) to a concentration of approximately 1.0 x 10⁻⁵ M.[4] All measurements are typically performed at room temperature.
-
Absorption Measurement: The absorption spectrum is recorded using a UV-visible spectrophotometer. The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum.
-
Emission Measurement: The sample is excited at its absorption maximum (λabs). The photoluminescence (PL) spectrum is then recorded. The wavelength of maximum emission intensity (λem) is determined from this spectrum.
-
Data Analysis: The Stokes shift is calculated as the difference in nanometers between the absorption maximum and the emission maximum.
2. Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is a critical parameter. The comparative method is the most common and reliable approach.[7]
-
Principle: This method involves comparing the integrated fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[7] Common standards include quinine sulfate, rhodamine, and fluorescein.[6][8]
-
Procedure:
-
Standard and Sample Preparation: Prepare a series of solutions of both the test compound and the standard compound at different, low concentrations (absorbance < 0.1) in the same solvent to avoid reabsorption effects.[7]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Integration: Calculate the integrated area under the emission curve for each spectrum.
-
Gradient Plot: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance. The data should yield a linear plot.
-
Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
nX and nST are the refractive indices of the test and standard solutions, respectively (if different solvents are used).[7]
-
-
Application in Photodynamic Therapy (PDT) Signaling
Certain furan derivatives can act as photosensitizers for photodynamic therapy (PDT), a minimally invasive cancer treatment.[3][9] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[5][9] These ROS induce oxidative stress, damaging cellular components and triggering programmed cell death, primarily through apoptosis.[10]
The process begins with the systemic or local administration of the furan-based photosensitizer, which preferentially accumulates in tumor tissue. Irradiation of the tumor with light excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a longer-lived triplet state (T₁). This triplet state photosensitizer then interacts with ground-state molecular oxygen (³O₂) to produce cytotoxic singlet oxygen (¹O₂), initiating apoptotic signaling cascades.[9][10]
References
- 1. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylamine flanked furan-diketopyrrolopyrrole for multi-imaging guided photothermal/photodynamic cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Triphenylamine flanked furan-diketopyrrolopyrrole for multi-imaging guided photothermal/photodynamic cancer therapy. | Semantic Scholar [semanticscholar.org]
- 6. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Methylphenyl)furan was found. The following disposal procedures are based on safety data for structurally similar furan derivatives, such as 3-methylfuran and 2-methylfuran. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for the specific product you are using, if available.
This guide provides essential safety and logistical information for the proper disposal of this compound, a flammable and potentially toxic organic compound. The procedures outlined below are intended for researchers, scientists, and drug development professionals.
Hazard and Personal Protective Equipment Summary
Proper handling and disposal of furan-containing compounds require strict adherence to safety protocols to mitigate risks of flammability and toxicity.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Flammability | Flame-retardant lab coat, safety glasses, nitrile gloves |
| Toxicity (Inhalation/Ingestion/Dermal) | Chemical fume hood, respiratory protection (if not in a fume hood), safety goggles, chemical-resistant gloves |
| Spill | Absorbent material (e.g., vermiculite, sand), spark-proof tools, sealed waste containers |
Disposal Protocol for this compound
This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Step 1.1: Designate a specific, labeled, and sealed waste container for this compound and related contaminated materials. The container should be made of a material compatible with organic solvents.
- Step 1.2: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
- Step 1.3: Collect all contaminated materials, including pipette tips, wipes, and contaminated PPE, in this designated container.
2. Spill Management:
- Step 2.1: In the event of a spill, immediately evacuate non-essential personnel from the area.
- Step 2.2: Ensure proper ventilation and eliminate all ignition sources.[1][2]
- Step 2.3: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
- Step 2.4: Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[1][2]
- Step 2.5: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
- Step 3.1: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][3]
- Step 3.2: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[1] Do not dispose of this material down the drain.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 3-(2-Methylphenyl)furan
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Methylphenyl)furan is not publicly available. The following guidance is based on the known hazards of structurally similar compounds, such as furan, methylfuran, and general principles of laboratory safety for handling potentially hazardous chemicals. Researchers must conduct a thorough risk assessment based on the specific quantities and procedures used in their experiments and consult with their institution's Environmental Health and Safety (EHS) department.
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3] Fire extinguishers appropriate for flammable liquids (e.g., CO2, dry chemical, or alcohol-resistant foam) should be available.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[4] A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[4]
-
Hand Protection: Nitrile gloves are recommended for incidental contact.[4][5][6] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide.[4] Always inspect gloves for tears or holes before use and change them immediately if contaminated.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[4][7] Long pants and closed-toe, closed-heel shoes are required.[4] Avoid synthetic clothing materials like polyester.[4] For larger quantities, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][8] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[4]
3. Safe Handling Practices:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe vapors or mists.[1][2] Do not eat, drink, or smoke in the laboratory.[2][7] Wash hands thoroughly after handling.[2][7]
-
Prevent Fire and Explosion: this compound is likely a flammable liquid.[1][9] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and explosion-proof equipment.[1][3] Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3][7] Store away from oxidizing agents.[10]
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous due to its likely flammability and potential toxicity.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[1][3][7] Do not dispose of it down the drain or in the regular trash.
Quantitative Data for Related Compounds
| Property | 2-Methylfuran | 3-Methylfuran | 3-Phenyl furan |
| Molecular Formula | C5H6O[3] | C5H6O | C10H8O[7] |
| Boiling Point | 63 - 66 °C @ 760 mmHg[3] | 66 °C[9] | 232 - 233 °C @ 760 mmHg (estimated)[7] |
| Flash Point | -26 °C / -14.8 °F[3] | < 23 °C[9] | 93.4 °C (estimated)[7] |
| Vapor Pressure | 142 mmHg @ 20 °C[3] | Not determined | 0.092 mmHg @ 25 °C (estimated)[7] |
| Specific Gravity | 0.910[3] | 0.92 g/cm³ @ 20 °C[9] | Not determined |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pnnl.gov [pnnl.gov]
- 5. Furan synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-phenyl furan, 13679-41-9 [thegoodscentscompany.com]
- 8. nj.gov [nj.gov]
- 9. femaflavor.org [femaflavor.org]
- 10. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
